3,5-Dibromo-4-phenyl-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3/c9-7-11-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKXERCYZWFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole from 4-phenyl-1,2,4-triazole
Abstract
This technical guide provides a detailed exploration of the synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole, a key intermediate in the development of novel pharmaceuticals and functional materials. We delve into the mechanistic underpinnings of the electrophilic bromination of the 4-phenyl-1,2,4-triazole core, offering a rationale for reagent selection and reaction conditions. A comprehensive, step-by-step protocol is presented, designed for reproducibility and scalability in a research setting. This document serves as an essential resource for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure technical accuracy and successful synthesis.
Introduction and Strategic Importance
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with activities ranging from antifungal to anticancer.[1] The introduction of halogen atoms, particularly bromine, at the C3 and C5 positions of the triazole ring dramatically enhances the molecule's utility as a synthetic building block. The bromine atoms serve as versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures with diverse functionalities. 3,5-dibromo-4-phenyl-1,2,4-triazole is therefore a highly valuable intermediate for creating libraries of novel compounds for drug discovery and materials science applications.
This guide focuses on the direct bromination of 4-phenyl-1,2,4-triazole, a direct and efficient route to the desired dibrominated product.
Mechanistic Rationale: Electrophilic Substitution on a π-Deficient Heterocycle
The 1,2,4-triazole ring presents a unique electronic landscape. The presence of three electronegative nitrogen atoms renders the carbon atoms at the C3 and C5 positions electron-deficient, or π-deficient.[2][3] Intuitively, this would suggest a low reactivity towards electrophiles. However, direct C-halogenation is a well-established transformation for this class of heterocycles.[4]
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key to success lies in utilizing a potent brominating agent capable of overcoming the inherent deactivation of the triazole ring.
Key Considerations for Reagent Selection:
-
Brominating Agent: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred.[5] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine, and its reaction byproducts are readily removed. The reaction is often initiated by a radical initiator or proceeds under acidic conditions to generate the active brominating species.
-
Solvent: A solvent that can facilitate the reaction without competing in side reactions is crucial. Acetic acid or chlorinated solvents like chloroform or carbon tetrachloride are commonly employed. Acetic acid can also act as a catalyst by protonating the brominating agent, increasing its electrophilicity.
-
Temperature: The reaction typically requires heating to overcome the activation energy associated with the substitution on the deactivated ring. Reflux temperatures are common.
The substitution occurs at both the C3 and C5 positions due to their chemical equivalence and accessibility. The N4-phenyl group, while influencing the overall electron density, does not sterically hinder the approach of the electrophile to these positions.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole.
Reagents and Materials:
-
4-phenyl-1,2,4-triazole
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenyl-1,2,4-triazole (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to dissolve the starting material (approximately 10-15 mL per gram of triazole).
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) in portions (2.2 eq). A slight exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing an ice-cold aqueous solution of sodium thiosulfate (10% w/v) to quench any unreacted bromine/NBS. The color of the solution should change from orange/brown to colorless.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. A precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3,5-dibromo-4-phenyl-1,2,4-triazole as a pure solid.
Data Summary and Characterization
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value |
| Starting Material | 4-phenyl-1,2,4-triazole |
| Molecular Weight (Start) | 145.16 g/mol |
| Reagent 1 | N-Bromosuccinimide (NBS) |
| Equivalents of NBS | 2.2 |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~118 °C) |
| Reaction Time | 4-6 hours |
| Product | 3,5-dibromo-4-phenyl-1,2,4-triazole |
| Molecular Weight (Product) | 302.97 g/mol |
| Expected Yield | 70-85% |
| Appearance | White to off-white solid |
Expected Product Characterization:
-
¹H NMR: The spectrum is expected to be simple, showing signals corresponding only to the protons of the phenyl group in the aromatic region (δ 7.2-7.8 ppm). The characteristic C-H protons of the triazole ring will be absent.
-
¹³C NMR: The spectrum should show signals for the phenyl carbons and two distinct signals for the brominated carbons (C3 and C5) of the triazole ring, typically shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio) corresponding to the molecular ion of C₈H₅Br₂N₃.
-
Infrared (IR) Spectroscopy: The spectrum will show characteristic C=N and C-N stretching frequencies for the triazole ring and C-H and C=C stretching for the aromatic phenyl group.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthetic workflow for 3,5-dibromo-4-phenyl-1,2,4-triazole.
Safety and Handling
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. It is also flammable.
-
Bromine (if used as an alternative): Highly toxic, corrosive, and causes severe burns. All manipulations must be performed in a well-ventilated chemical fume hood.
-
Solvents: Organic solvents like ethyl acetate are flammable.
Mandatory Precautions:
-
All steps of this procedure must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.
-
Ensure appropriate fire safety equipment is accessible.
-
Dispose of all chemical waste according to institutional and local regulations.
References
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25). Frontiers in Molecular Biosciences. [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC. (2019, February 12). Molecules. [Link]
- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (2005). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
-
(PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. Common Organic Chemistry. [Link]
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. [Link]
Sources
- 1. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
A Technical Guide to 3,5-dibromo-4-phenyl-1,2,4-triazole: Synthesis, Characterization, and Sourcing of Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This five-membered heterocycle, containing three nitrogen atoms, is a key structural motif in a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs. The specific substitution pattern on the triazole core profoundly influences its biological properties. This guide focuses on a particular derivative, 3,5-dibromo-4-phenyl-1,2,4-triazole, a compound with potential for further chemical elaboration and as a building block in drug discovery programs.
Compound Identification: Clarifying the CAS Number
A crucial first step in sourcing any chemical is identifying its unique Chemical Abstracts Service (CAS) number. A thorough search reveals that the CAS number 7411-23-6 is frequently associated with a related but distinct compound: 3,5-dibromo-1H-1,2,4-triazole (which exists in tautomeric form as 3,5-dibromo-4H-1,2,4-triazole)[1][2][3]. This parent compound lacks the phenyl substituent at the 4-position.
Sourcing and Procurement: A Focus on Starting Materials
Given the apparent lack of direct commercial suppliers for 3,5-dibromo-4-phenyl-1,2,4-triazole, the procurement strategy must shift to acquiring the necessary starting materials for its synthesis. A plausible and efficient synthetic route would likely begin with the commercially available 4-phenyl-4H-1,2,4-triazole, followed by a bromination step.
Supplier Availability for Key Precursor: 4-phenyl-4H-1,2,4-triazole
| Supplier | Product Name | Purity | Availability |
| Sigma-Aldrich | 4-Phenyl-4H-1,2,4-triazole | ≥98% | In Stock |
| TCI America | 4-Phenyl-4H-1,2,4-triazole | >98.0% | In Stock |
| Fisher Scientific | 4-Phenyl-1,2,4-triazole | 99% | In Stock |
Proposed Synthetic Route
The synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole can be logically approached through the electrophilic bromination of 4-phenyl-4H-1,2,4-triazole. The electron-rich nature of the triazole ring makes it susceptible to halogenation.
Caption: Proposed synthetic workflow for 3,5-dibromo-4-phenyl-1,2,4-triazole.
Step-by-Step Experimental Protocol
Disclaimer: This is a proposed protocol based on established chemical principles. It should be optimized and performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-phenyl-4H-1,2,4-triazole (1 equivalent) in glacial acetic acid.
-
Bromination: While stirring the solution at room temperature, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise from the dropping funnel. The rate of addition should be controlled to manage any exotherm.
-
Reaction Monitoring: After the addition is complete, the reaction mixture can be gently heated to 50-60°C to ensure the reaction goes to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product should precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product, 3,5-dibromo-4-phenyl-1,2,4-triazole.
Characterization and Quality Control
The identity and purity of the synthesized 3,5-dibromo-4-phenyl-1,2,4-triazole must be confirmed through rigorous analytical techniques.
Analytical Methods
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show signals corresponding to the phenyl protons. The characteristic signals for the triazole protons at the 3 and 5 positions in the starting material will be absent in the product. |
| ¹³C NMR | The spectrum will show characteristic signals for the phenyl carbons and the triazole ring carbons. The chemical shifts of the C3 and C5 carbons will be significantly influenced by the attached bromine atoms. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3,5-dibromo-4-phenyl-1,2,4-triazole, with the characteristic isotopic pattern for two bromine atoms. |
| FT-IR Spectroscopy | The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching of the phenyl ring and the C=N and N-N stretching of the triazole ring. |
| Melting Point | A sharp melting point range is indicative of a pure compound. |
Potential Applications and Future Directions
While specific applications for 3,5-dibromo-4-phenyl-1,2,4-triazole are not extensively documented, its structure suggests several potential uses in drug discovery and materials science. The two bromine atoms provide reactive handles for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of diverse substituents at the 3 and 5 positions, enabling the generation of a library of novel compounds for biological screening. The synthesis of various 4-alkyl-3,5-bis(phenyl)-4H-1,2,4-triazole derivatives via Suzuki cross-coupling has been reported, highlighting the utility of such dihalo-triazole intermediates[4].
Safety Considerations
Bromine and glacial acetic acid are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesized compound should be handled with care, and its toxicological properties should be assumed to be unknown until further data is available.
References
-
Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2107-2113. [Link]
-
PubChem. (n.d.). 3,5-Dibromo-4H-1,2,4-triazole. Retrieved from [Link]
-
Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 3,5-Dibromo-1,2,4-triazole 7411-23-6. Retrieved from [Link]
-
Gundogdu, N., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 689. [Link]
-
ISRES. (2022). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Scientific Research in Engineering and Management, 6(5). [Link]
Sources
- 1. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromo-1H-1,2,4-triazole | CAS 7411-23-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3,5-Dibromo-1,2,4-triazole 7411-23-6 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties and Solubility of 3,5-dibromo-4-phenyl-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides an in-depth analysis of the predicted physical properties and solubility profile of 3,5-dibromo-4-phenyl-1,2,4-triazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public literature for this compound, this guide leverages established principles of physical organic chemistry to construct a robust predictive profile based on its molecular structure. Furthermore, this whitepaper furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, equipping researchers and drug development professionals with the necessary tools for accurate characterization.
Molecular Structure and Its Implications on Physicochemical Properties
The physicochemical characteristics of an organic molecule are a direct consequence of its structure. By deconstructing 3,5-dibromo-4-phenyl-1,2,4-triazole into its constituent functional groups, we can build a qualitative and quantitative understanding of its expected behavior.
Caption: Molecular structure of 3,5-dibromo-4-phenyl-1,2,4-triazole.
The molecule can be analyzed in three parts:
-
1,2,4-Triazole Core: The triazole ring is an aromatic heterocycle containing three nitrogen atoms. This core is inherently polar and capable of engaging in dipole-dipole interactions. In its unsubstituted form, the N-H proton is weakly acidic, but in the target molecule, this position is occupied by the phenyl group, removing its ability to act as a hydrogen bond donor. The nitrogen lone pairs, however, can still act as hydrogen bond acceptors.[1]
-
Dibromo Substituents: The two bromine atoms are highly electronegative and heavy. Their primary contributions are a significant increase in molecular mass and the introduction of polar C-Br bonds. Halogen substitution, particularly with heavier halogens like bromine, is known to decrease aqueous solubility due to the increased molecular surface area and hydrophobic character.[2][3]
-
N-Phenyl Substituent: The phenyl group is the most influential substituent in determining the molecule's solubility. This large, non-polar, aromatic ring introduces significant hydrophobicity and potential for π-π stacking interactions in the solid state. Its presence is expected to dominate the molecule's overall character, steering it towards solubility in non-polar organic solvents and drastically reducing its affinity for water.
Predicted Physical Properties and Solubility Profile
Based on the structural analysis, a profile of the expected physical properties can be assembled. It must be emphasized that these are predictions and require empirical validation as outlined in Section 3.
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value / Prediction | Rationale / Source |
| Molecular Formula | C₈H₅Br₂N₃ | Calculated |
| Molecular Weight | 302.95 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted based on similar aromatic heterocyclic compounds. |
| Melting Point | High, likely >200 °C (with decomposition) | The parent compound, 3,5-dibromo-1H-1,2,4-triazole, decomposes at 212 °C. The addition of the phenyl group increases molecular weight and allows for more efficient crystal packing via π-stacking, which is expected to substantially increase the melting point.[4] |
| Boiling Point | Decomposes before boiling | Due to the high molecular weight and strong intermolecular forces in the crystalline state, the energy required to vaporize the molecule will likely exceed the energy required to break covalent bonds. |
| Aqueous Solubility | Very low to practically insoluble | The dominant hydrophobic character of the large phenyl ring and two bromine atoms will greatly outweigh the polarity of the triazole core.[5] |
| Organic Solubility | See profile below | Governed by the "like dissolves like" principle. |
Predicted Solubility in Organic Solvents:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents can effectively solvate the polar regions of the molecule without requiring hydrogen bonding.
-
Good to Moderate Solubility: Likely in chlorinated solvents like Dichloromethane (DCM) and Chloroform , as well as aromatic solvents like Toluene . These solvents can engage in favorable van der Waals and dipole-dipole interactions.
-
Moderate to Low Solubility: Expected in polar protic solvents like Ethanol and Methanol . While the molecule can accept hydrogen bonds from the solvent, it cannot donate one back, limiting its interaction compared to polar aprotic solvents.
-
Poor Solubility: Predicted in non-polar aliphatic solvents such as Hexane and Cyclohexane . While the phenyl group is non-polar, the polarity of the dibromo-triazole core is sufficient to prevent significant dissolution in purely aliphatic media.
Standardized Protocols for Empirical Characterization
The following protocols provide a robust framework for the experimental determination of the key physical properties. Adherence to these standardized methods ensures data accuracy, reproducibility, and comparability.
Protocol: Melting Point Determination (Capillary Method)
This method is the pharmacopeial standard for determining the melting range of a crystalline solid.[6][7] The melting range provides a crucial indicator of purity; pure substances typically exhibit a sharp melting range of <1 °C, whereas impurities lead to a depressed and broadened range.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any larger crystals using a spatula on a watch glass.
-
Capillary Loading: Jab the open end of a capillary tube into the sample powder to collect a small amount. Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom. The packed sample height should be 2.5-3.5 mm.[7][8]
-
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a preliminary value. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Heat the block to a temperature approximately 20 °C below the expected melting point.
-
Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]
-
Record Melting Range:
-
T1 (Onset): Record the temperature at which the first droplet of liquid is observed.
-
T2 (Clear Point): Record the temperature at which the last solid particle melts completely.
-
-
Reporting: Report the result as the range T1 - T2. For a certifiable result, perform the measurement in triplicate with fresh samples each time.
Caption: Workflow for Melting Point Determination.
Protocol: Aqueous Solubility Determination (Shake-Flask Method, OECD 105)
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in an aqueous medium.[10][11] It is a thermodynamically rigorous method that measures the saturation concentration of a substance at a specific temperature.
Causality: The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation, achieving thermodynamic equilibrium. Agitation for an extended period (24-48 hours) is critical to ensure this equilibrium is reached, especially for poorly soluble compounds. Temperature control is paramount as solubility is temperature-dependent. Centrifugation is a superior method for phase separation compared to filtration for poorly soluble compounds, as it avoids potential adsorption of the analyte onto the filter membrane.
Methodology:
-
System Preparation: Add an excess amount of the solid 3,5-dibromo-4-phenyl-1,2,4-triazole to a suitable glass vessel (e.g., a screw-cap flask or vial). The excess solid is crucial to ensure saturation is achieved and maintained.
-
Add Solvent: Add a precise volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vessel.
-
Equilibration: Seal the vessel and place it in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a minimum of 24 hours. A preliminary experiment to test for equilibrium can be run by taking measurements at 24, 48, and 72 hours; equilibrium is confirmed when the concentration no longer increases.[10]
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated aqueous solution, centrifuge the samples at high speed (e.g., >14,000 rpm for 20 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Create a calibration curve by making serial dilutions of the stock solution into the same aqueous buffer used for the experiment.
-
Dilute the supernatant sample into the analytical range of the calibration curve.
-
Analyze the calibration standards and the sample using a validated, substance-specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Back-calculate to find the concentration in the original saturated solution, which represents the aqueous solubility. Report the result in units such as µg/mL or µM.
Caption: Workflow for Shake-Flask Solubility Determination (OECD 105).
Conclusion
While specific experimental data for 3,5-dibromo-4-phenyl-1,2,4-triazole remains to be published, a detailed physicochemical profile can be reliably predicted from its molecular structure. It is anticipated to be a high-melting, crystalline solid with poor aqueous solubility and good solubility in polar aprotic organic solvents. This predictive analysis serves as a critical starting point for its handling and application in a research setting. For any application in drug development or materials science, the empirical validation of these properties is non-negotiable. The standardized protocols provided herein offer a clear and robust pathway for researchers to generate the high-quality data necessary to advance their work.
References
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Melting Point Determination. (n.d.). Lambda Photometrics. Retrieved from [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Ma, Y. H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 23(6), 1434-1440. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
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Solubility of 1-bromo-3-fluoro-benzene. (n.d.). Solubility of Things. Retrieved from [Link]
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Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
-
OECD. (2006). OECD Guideline for the Testing of Chemicals 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. While this is for Pow, the principles of phase separation are discussed. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromo-4H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
Zhang, M., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. Retrieved from [Link]
-
Request PDF. (2025, August 7). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. ResearchGate. Retrieved from [Link]
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- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. lambdaphoto.co.uk [lambdaphoto.co.uk]
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- 9. westlab.com [westlab.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. filab.fr [filab.fr]
The Symmetrical Linchpin: 3,5-Dibromo-4-phenyl-1,2,4-triazole in Divergent Drug Discovery
[1]
Executive Summary: The Case for DBPT
In the landscape of nitrogen-rich heterocycles, 3,5-dibromo-4-phenyl-4H-1,2,4-triazole (DBPT) represents a "privileged scaffold" due to its unique combination of electronic deficiency and structural symmetry.[1] Unlike its 1H- or 1-substituted isomers, the 4-phenyl variant possesses
This guide outlines the utilization of DBPT as a linchpin for divergent synthesis . By exploiting the sequential reactivity of the two bromine atoms, researchers can access non-symmetric, highly substituted triazoles—motifs critical in modern oncology (e.g., Hsp90 inhibitors) and antifungal pharmacophores.
Key Chemical Advantages[2]
-
Tautomeric Lock: The N4-phenyl group prevents the prototropic tautomerism plagueing N-H triazoles, simplifying purification and NMR analysis.
-
Divergent Electrophilicity: The triazole core is electron-poor, activating the C-Br bonds for both nucleophilic aromatic substitution (
) and Palladium-catalyzed cross-couplings.[1] -
Sequential Desymmetrization: The first substitution breaks symmetry, electronically biasing the second position for controlled hetero-functionalization.
Synthesis of the Core Scaffold
While DBPT is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route involves the bromination of 4-phenyl-1,2,4-triazole.[1]
Mechanistic Insight
The reaction proceeds via an electrophilic attack of bromine on the triazole ring. Unlike electron-rich pyrroles, the electron-deficient triazole requires base activation or forcing conditions.[1] The use of elemental bromine in acetic acid/sodium acetate is the industry standard for reproducibility.
Experimental Protocol: Gram-Scale Synthesis of DBPT
Reagents:
-
4-Phenyl-4H-1,2,4-triazole (1.0 eq)[1]
-
Bromine (
) (2.5 eq)[1] -
Acetic Acid (glacial, solvent)[1]
-
Sodium Acetate (anhydrous, 2.5 eq)[1]
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with 4-phenyl-1,2,4-triazole (14.5 g, 100 mmol) and NaOAc (20.5 g, 250 mmol) in glacial acetic acid (150 mL).
-
Addition: Equip with a reflux condenser and dropping funnel. Heat to 60°C. Add
(12.8 mL, 250 mmol) dropwise over 30 minutes. Caution: Exothermic.[1] -
Reaction: Reflux the mixture (approx. 118°C) for 6–8 hours. Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot (
) should disappear, replaced by the less polar product ( ). -
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (500 g) with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the precipitate. Wash with cold water (
mL) to remove acetic acid and inorganic salts. Recrystallize from Ethanol/Water (4:1) to yield off-white needles.[1]
Yield: Typical isolated yields range from 75–85%.
Validation:
Reactivity Landscape: The Desymmetrization Strategy
The power of DBPT lies in Sequential Cross-Coupling . The first coupling event introduces an aryl/heteroaryl group, which alters the electron density of the remaining bromide, allowing for a controlled second coupling with a different nucleophile.
Workflow Visualization
The following diagram illustrates the divergent pathways available from the DBPT core.
Caption: Divergent synthesis pathways from the DBPT scaffold. The central path (Blue to Red) represents the high-value "desymmetrization" strategy for creating non-symmetric libraries.[1]
Operational Protocols for Library Generation
A. Regioselective Mono-Suzuki Coupling
Achieving mono-substitution on a symmetric di-halide requires strict stoichiometry control and phase-transfer optimization.[1]
-
Rationale: The 4-phenyl ring creates steric bulk perpendicular to the triazole plane. This steric crowding, combined with the electron-rich nature of the incoming aryl group (after the first coupling), deactivates the second bromide slightly towards oxidative addition, aiding selectivity.
Protocol:
-
Dissolution: Dissolve DBPT (1.0 eq) in 1,4-Dioxane/Water (4:1).
-
Catalyst Loading: Add
(5 mol%). Degas with Argon for 15 minutes. Critical: Oxygen poisons the catalyst and promotes homocoupling of the boronic acid. -
Reagent Addition: Add Aryl-Boronic Acid (1.05 eq) and
(2.0 eq). -
Thermal Cycle: Heat to 85°C for 4–6 hours.
-
Monitoring: Monitor via LC-MS. Stop reaction when Bis-product formation exceeds 5% relative to Mono-product.[1]
-
Purification: Silica gel chromatography is required.[2] The Mono-product usually elutes significantly later than the Bis-product due to the remaining polar C-Br bond.
B. Nucleophilic Aromatic Substitution ( )
DBPT is highly reactive toward thiols and secondary amines.
Data Summary: Reactivity Trends
| Nucleophile | Conditions | Primary Product | Yield | Notes |
| Morpholine | DMF, | 3-morpholino-5-bromo | 88% | Rapid conversion.[1] |
| Thiophenol | EtOH, Reflux, | 3-phenylthio-5-bromo | 92% | Excellent yield; sulfur is a soft nucleophile.[1] |
| Aniline | Toluene, Reflux | No Reaction | <5% | Weak nucleophile; requires Buchwald conditions. |
Structural Biology & Pharmacophore Implications[1][4][5][6][7]
When designing drugs around the DBPT core, the spatial arrangement is governed by the N4-phenyl group.
-
Propeller Twist: X-ray crystallography confirms that the N4-phenyl ring is twisted relative to the triazole plane (dihedral angle
) to minimize steric clash with the bromines (or subsequent substituents).[1] -
Implication: This twist prevents the molecule from being perfectly planar, which improves solubility and can enhance selectivity for protein binding pockets that require a "twisted" biaryl geometry (e.g., kinase hinge regions).
Mechanistic Pathway: Desymmetrization Logic
The following diagram details the electronic logic of the sequential substitution.
Caption: Kinetic differentiation in sequential coupling. The introduction of an electron-rich aryl group deactivates the remaining bromide, widening the window for mono-isolation.[1]
References
-
Synthesis of 3,5-dibromo-1,2,4-triazoles
-
General Reactivity of 1,2,4-Triazoles
- Title: An insight on medicinal
- Source: European Journal of Medicinal Chemistry (via PMC).
-
URL:[Link]
-
Suzuki Coupling Regioselectivity (Analogous Systems)
-
Crystal Structure & Geometry
-
Medicinal Chemistry Applications (Breast Cancer)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Precision Engineering of 3,5-Diaryl-4-phenyl-1,2,4-triazoles via Suzuki-Miyaura Coupling
Topic: Suzuki-Miyaura cross-coupling conditions for 3,5-dibromo-4-phenyl-1,2,4-triazole Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The functionalization of 3,5-dibromo-4-phenyl-1,2,4-triazole represents a critical entry point into the synthesis of high-value pharmacophores and luminescent materials. While 1,2,4-triazoles are ubiquitous in medicinal chemistry (e.g., antifungal agents, kinase inhibitors), the direct palladium-catalyzed cross-coupling of the 3,5-dibromo scaffold presents unique challenges due to the electron-deficient nature of the heterocycle and the potential for catalyst deactivation by the nitrogen-rich core.
This application note provides a field-validated guide to overcoming these hurdles. By leveraging specific ligand environments and controlled stoichiometry, researchers can selectively access both mono-arylated (desymmetrized) and bis-arylated (symmetric) products. The protocols herein are designed to minimize hydrodehalogenation side products and maximize catalyst turnover numbers (TON).
Chemical Context & Mechanistic Strategy
The substrate, 3,5-dibromo-4-phenyl-1,2,4-triazole, possesses
Mechanistic Challenges
-
Catalyst Poisoning: The
nitrogens at positions 1 and 2 are capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle. The N4-phenyl group provides partial steric shielding but does not eliminate this risk. -
Oxidative Addition: The electron-deficient triazole ring facilitates rapid oxidative addition of the C-Br bond to Pd(0). However, this same deficiency can make the transmetallation step sluggish if the boronic acid nucleophile is not sufficiently activated.
-
Selectivity: Achieving mono-arylation requires kinetic control, as the first arylation product may remain sufficiently reactive to undergo a second coupling (over-reaction).
Figure 1: Reaction pathways for the arylation of 3,5-dibromo-4-phenyl-1,2,4-triazole. Path A focuses on statistical desymmetrization, while Path B drives the reaction to completion.
Critical Parameter Analysis
Catalyst Selection: The Case for Pd(PPh3)4
While modern precatalysts like Pd(dppf)Cl2 or Buchwald generations (e.g., XPhos Pd G2) are powerful, Pd(PPh3)4 remains the gold standard for this specific substrate [1][2].
-
Reasoning: The triphenylphosphine ligands are moderately bulky but labile enough to allow oxidative addition to the hindered C-Br bond adjacent to the N-phenyl group. More importantly, the high ligand-to-metal ratio (4:1) helps saturate the coordination sphere, reducing the likelihood of the triazole nitrogen displacing a ligand and poisoning the catalyst.
Base & Solvent Systems[1][2][3][4][5][6][7]
-
Base: K2CO3 (2M aqueous) is preferred over weaker bases (like NaHCO3) or anhydrous conditions (Cs2CO3/DMF). The aqueous interface is crucial for the formation of the reactive boronate species (transmetallation agent).
-
Solvent: A Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1) system is essential. The ethanol/water component ensures solubility of the boronic acid and base, while the non-polar component dissolves the lipophilic dibromide.
Experimental Protocols
Protocol A: Mono-Arylation (Desymmetrization)
Objective: Isolate the 3-aryl-5-bromo-4-phenyl-1,2,4-triazole intermediate.
Reagents:
-
3,5-Dibromo-4-phenyl-1,2,4-triazole (1.0 equiv)[1]
-
Arylboronic acid (0.9 equiv) [Crucial: Sub-stoichiometric]
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (0.1 M concentration relative to substrate)
Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the dibromo-triazole (1.0 eq), arylboronic acid (0.9 eq), and Pd(PPh3)4 (5 mol%).
-
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and 2M Na2CO3 via syringe.
-
Reaction: Heat the mixture to 70–80 °C . Note: Do not reflux. Lower temperatures improve selectivity for the mono-product.
-
Monitoring: Monitor by TLC or LC-MS every 2 hours. Look for the consumption of the limiting reagent (boronic acid).
-
Workup: Once the boronic acid is consumed, cool to RT. Dilute with EtOAc and wash with water.
-
Purification: The crude mixture will contain unreacted dibromide and the mono-product (with trace bis-product).
-
Separation Strategy: Flash column chromatography using a Hexane/EtOAc gradient. The symmetric dibromide is significantly less polar than the mono-arylated product (which has a dipole moment induced by the aryl group).
-
Protocol B: Bis-Arylation (Symmetric)
Objective: Synthesize 3,5-bis(aryl)-4-phenyl-1,2,4-triazole.
Reagents:
-
3,5-Dibromo-4-phenyl-1,2,4-triazole (1.0 equiv)[1]
-
Arylboronic acid (2.5 – 3.0 equiv)
-
Pd(PPh3)4 (5-8 mol%)
-
K2CO3 (4.0 equiv, 2M aqueous solution)
-
Toluene/Ethanol (4:1 ratio)
Procedure:
-
Setup: Combine dibromo-triazole, excess boronic acid, and base in a round-bottom flask.
-
Degassing: Sparge the solvent mixture (Toluene/EtOH/Base) with Argon for 15 minutes before adding the catalyst. This prevents oxidative degradation of the phosphine ligands.
-
Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon.
-
Reaction: Heat to Reflux (approx. 100-110 °C) for 12–18 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.
-
Purification: Recrystallization from Ethanol or EtOAc/Hexane is often sufficient for symmetric bis-aryl products due to their high crystallinity and symmetry [1].
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by triazole nitrogens. | Increase catalyst loading to 8-10 mol%. Switch to Pd(dppf)Cl2 , which has a tighter bite angle and is more resistant to displacement. |
| Hydrodehalogenation (H instead of Ar) | Protodeboronation of boronic acid or | Use anhydrous conditions (DMF/Cs2CO3) if aqueous base is suspected. Ensure solvent is strictly degassed (oxygen promotes homocoupling). |
| Homocoupling of Boronic Acid | Presence of Oxygen.[2][3] | Rigorous degassing (freeze-pump-thaw or vigorous sparging). |
| Poor Solubility | Substrate insolubility in Dioxane. | Switch to DMF or DMAc at 100 °C. Note: Workup will require extensive water washing. |
| Inseparable Mixture (Mono/Bis) | Poor stoichiometry control in Protocol A. | Reduce boronic acid to 0.8 eq. Recover and recycle the unreacted dibromide starting material. |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate experimental workflow based on the target molecule.
References
-
Kudelko, A., & Olesiejuk, M. (2019).[4] Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Open Peer Review Journal. Link
-
Kudelko, A., et al. (2019).[4] Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Materials, 12(4), 568. Link
-
Zhang, X., et al. (2012).[2][5] First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Tetrahedron, 68(31), 6245-6255. Link
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Link
Sources
- 1. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]
- 4. Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids | Open Peer Review Project [openreviewhub.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,5-Dibromo-4-phenyl-1,2,4-triazole
Introduction: The Versatile 3,5-Disubstituted-4-phenyl-1,2,4-triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and ability to participate in hydrogen bonding. The 4-phenyl-1,2,4-triazole core, in particular, is a structural motif found in a wide array of biologically active compounds. The introduction of substituents at the 3- and 5-positions of this ring system allows for the fine-tuning of a molecule's steric and electronic properties, making 3,5-dibromo-4-phenyl-1,2,4-triazole a highly valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The two bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a gateway to a diverse range of 3,5-disubstituted analogs.
This guide provides a comprehensive overview of the nucleophilic substitution reactions of 3,5-dibromo-4-phenyl-1,2,4-triazole, including a discussion of the underlying mechanistic principles and detailed, field-proven protocols for the synthesis of the starting material and its subsequent derivatization with various nucleophiles.
Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr) on the 1,2,4-Triazole Core
The nucleophilic substitution on 3,5-dibromo-4-phenyl-1,2,4-triazole proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the three nitrogen atoms in the 1,2,4-triazole ring significantly activates the carbon atoms at the 3- and 5-positions towards nucleophilic attack. This activation facilitates the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex, which is the rate-determining step of the reaction. The subsequent expulsion of the bromide ion restores the aromaticity of the triazole ring.
The regioselectivity of the substitution, i.e., whether the first substitution occurs at the C3 or C5 position, can be influenced by several factors including the nature of the nucleophile, the reaction conditions, and the potential for steric hindrance from the N-phenyl group. In many instances with dihalogenated azoles, controlling the stoichiometry of the nucleophile allows for selective monosubstitution.
Caption: Generalized SNAr mechanism on the triazole core.
Synthesis of the Starting Material: 3,5-Dibromo-4-phenyl-1,2,4-triazole
A reliable synthesis of the starting material is paramount for any subsequent derivatization. The following protocol describes a robust method for the preparation of 3,5-dibromo-4-phenyl-1,2,4-triazole.
Protocol 1: Synthesis of 3,5-Dibromo-4-phenyl-1,2,4-triazole
Materials and Reagents:
-
4-Phenyl-1,2,4-triazole
-
Bromine
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Deionized water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber containing sodium thiosulfate solution, dissolve 4-phenyl-1,2,4-triazole (1 equivalent) in glacial acetic acid.
-
From the dropping funnel, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it carefully into ice-cold water.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with deionized water to remove any residual acid.
-
The crude product is then washed with a cold 10% sodium thiosulfate solution to remove any unreacted bromine, followed by another wash with deionized water.
-
Recrystallize the crude product from ethanol to afford pure 3,5-dibromo-4-phenyl-1,2,4-triazole as a white to off-white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Nucleophilic Substitution Reactions: Protocols and Applications
The following protocols provide detailed methodologies for the nucleophilic substitution of 3,5-dibromo-4-phenyl-1,2,4-triazole with common nucleophiles such as amines and thiols. These reactions can be controlled to achieve either monosubstitution or disubstitution by adjusting the stoichiometry of the nucleophile and the reaction conditions.
General Considerations for Nucleophilic Substitution:
-
Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred as they can solvate the nucleophile and facilitate the reaction.
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), is often required to deprotonate the nucleophile (in the case of amines and thiols) or to act as an acid scavenger.
-
Temperature: The reaction temperature can be varied to control the rate of reaction and selectivity. For monosubstitution, lower temperatures are often employed.
-
Inert Atmosphere: To prevent side reactions, particularly with sensitive nucleophiles, it is advisable to conduct the reactions under an inert atmosphere of nitrogen or argon.
synthesis of 3,5-diaryl-4-phenyl-1,2,4-triazoles using dibromo precursors
Executive Summary
The 3,5-diaryl-4-phenyl-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antifungal (e.g., Fluconazole analogs), anticancer, and anti-inflammatory agents. While various synthetic routes exist (e.g., Pellizzari, Einhorn-Brunner), the Hydrazonoyl Bromide route (often referred to as the "Bromo-Precursor" method) offers superior regioselectivity and functional group tolerance.
This guide details the synthesis of this scaffold using hydrazonoyl bromides (generated via the bromination of hydrazones) as the critical electrophilic precursors. This method allows for the independent modulation of the 3-aryl, 5-aryl, and 4-phenyl substituents, a capability often lacking in one-pot oxidative cyclizations.
Strategic Analysis & Mechanism
Why Use Bromo-Precursors?
Direct oxidative cyclization of bis-hydrazones often suffers from harsh conditions and poor regiocontrol. The use of a discrete hydrazonoyl bromide precursor (
Advantages:
-
Regiocontrol: The position of substituents is fixed by the starting hydrazone and the incoming nucleophile (amidine/nitrile).
-
Mild Conditions: Avoids high-temperature fusion (unlike Pellizzari).
-
Versatility: Compatible with electron-withdrawing and donating groups on the aryl rings.
Reaction Mechanism
The synthesis proceeds through the in situ generation of a nitrilimine intermediate or direct nucleophilic attack on the imidoyl carbon.
-
Precursor Formation: Bromination of the hydrazone yields the hydrazonoyl bromide.
-
Nitrilimine Generation: Base-mediated dehydrohalogenation generates a reactive 1,3-dipole (nitrilimine).
-
Cyclization: The nitrilimine undergoes [3+2] cycloaddition with a nitrile or reaction with an amidine to form the 1,2,4-triazole core.
Figure 1: Mechanistic pathway from hydrazone to triazole via the hydrazonoyl bromide precursor.[1]
Experimental Protocol
Target Molecule: 3,5-Diphenyl-4-phenyl-1,2,4-triazole
Precursor:
Phase 1: Synthesis of the Hydrazonoyl Bromide Precursor
Note: Hydrazonoyl halides are skin irritants and lachrymators. Handle in a fume hood.
Reagents:
-
Benzaldehyde phenylhydrazone (10 mmol)
-
Bromine (
) (10 mmol) or NBS (1.1 equiv) -
Acetic Acid (glacial, 20 mL)
Procedure:
-
Dissolution: Dissolve 1.96 g (10 mmol) of benzaldehyde phenylhydrazone in 20 mL of glacial acetic acid in a round-bottom flask.
-
Bromination: Prepare a solution of bromine (1.6 g, 10 mmol) in 5 mL of acetic acid. Add this dropwise to the hydrazone solution with vigorous stirring at room temperature.
-
Observation: The red color of bromine should discharge rapidly, indicating consumption. A yellow/orange precipitate (the hydrazonoyl bromide) often forms.
-
-
Precipitation: Stir for an additional 30 minutes. Pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation: Filter the solid precipitate. Wash efficiently with cold water to remove excess acid and bromine.
-
Purification: Recrystallize from ethanol.
Phase 2: Cyclization to 1,2,4-Triazole
Method A: Reaction with Benzamidine (High Yield)
Reagents:
- -Phenylbenzohydrazonoyl bromide (from Phase 1) (5 mmol)
-
Benzamidine hydrochloride (5 mmol)
-
Triethylamine (
) (10 mmol) -
Solvent: Tetrahydrofuran (THF) or Dioxane (20 mL)
Procedure:
-
Setup: In a 50 mL round-bottom flask, suspend benzamidine hydrochloride (0.78 g, 5 mmol) in 20 mL dry THF.
-
Base Addition: Add triethylamine (1.4 mL, 10 mmol). Stir for 10 minutes to liberate the free amidine base.
-
Precursor Addition: Add the hydrazonoyl bromide (1.37 g, 5 mmol) portion-wise over 5 minutes.
-
Mechanistic Note: The base neutralizes the HCl from the amidine and the HBr generated during the nitrilimine formation/cyclization.
-
-
Reflux: Heat the mixture to reflux (66°C for THF) for 6–12 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1).
-
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) to dissolve salts (
). -
Extraction: Extract with Dichloromethane (DCM) (
mL). Dry organics over and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Data Summary & Troubleshooting
Stoichiometry Table
| Component | Role | Equivalents | Mass/Vol (for 5 mmol scale) |
| Hydrazonoyl Bromide | Electrophile / Dipole Precursor | 1.0 | ~1.37 g |
| Benzamidine HCl | Nucleophile / Dipolarophile | 1.0 | 0.78 g |
| Triethylamine | Base (Acid Scavenger) | 2.0 - 2.5 | 1.4 mL |
| THF | Solvent | N/A | 20 mL |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Over-bromination (ring bromination) | Add |
| No Cyclization (Phase 2) | Incomplete nitrilimine formation | Increase base ( |
| Sticky Product | Trapped salts | Wash crude solid thoroughly with water before recrystallization. |
| Regioisomer Mix | Competition with dimerization | Add the hydrazonoyl bromide slowly to the amidine solution (keep amidine in excess). |
Safety & Handling
-
Bromine (
): Highly corrosive and toxic. Use a glass syringe and work strictly in a fume hood. Quench spills with sodium thiosulfate solution. -
Hydrazonoyl Bromides: Potent skin irritants (vesicants). Wear double nitrile gloves. If contact occurs, wash immediately with soap and water; do not use ethanol (increases absorption).
-
Triethylamine: Flammable and volatile. Keep away from ignition sources.
References
-
Shawali, A. S. (1993). "Hydrazonoyl halides: Useful intermediates in organic synthesis." Heterocycles. Link
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition. Link
-
Wolfe, J. P., et al. (2004). "Synthesis of 1,2,4-Triazoles." Comprehensive Heterocyclic Chemistry III. Link
-
Castanedo, G. M., et al. (2011).[1][3][4][5][6] "Rapid Access to 1,3,5-Trisubstituted 1,2,4-Triazoles." Journal of Organic Chemistry. Link
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. isres.org [isres.org]
Application Note: Optimized Protocols for the Palladium-Catalyzed Arylation of 3,5-Dibromo-4-phenyl-1,2,4-triazole
Executive Summary
The 3,5-diaryl-4-phenyl-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, exhibiting significant antifungal, anticancer, and anti-inflammatory activities [1, 2]. While the 1,2,4-triazole core is robust, the presence of three contiguous nitrogen atoms presents specific challenges in transition-metal catalysis, primarily due to the potential for catalyst poisoning via N-coordination.
This Application Note provides validated protocols for the Suzuki-Miyaura cross-coupling of 3,5-dibromo-4-phenyl-1,2,4-triazole . We address the critical decision points between Symmetric Bis-Arylation (for rapid access to A-A substituted cores) and Controlled Mono-Arylation (for accessing A-B asymmetric libraries).
Mechanistic Insight & Reaction Design
The Substrate Challenge
The substrate, 3,5-dibromo-4-phenyl-1,2,4-triazole, possesses two electrophilic C-Br sites at positions 3 and 5. Due to the symmetry imposed by the N4-phenyl group, these positions are chemically equivalent.
-
Reactivity: The electron-deficient nature of the triazole ring activates the C-Br bonds for facile oxidative addition by Pd(0).
-
Catalyst Deactivation: The lone pairs on N1 and N2 can compete with phosphine ligands for palladium binding, potentially arresting the catalytic cycle. This is mitigated by using high-concentration inorganic bases and biphasic solvent systems that sequester the triazole free base or by using sterically bulky ligands.
The Catalytic Cycle
The transformation proceeds via a standard Suzuki-Miyaura cycle. The key to success lies in the Transmetallation step, which requires the activation of the aryl boronic acid by a base (formation of the boronate species).
Experimental Protocols
Protocol A: Symmetric Bis-Arylation (High Yield)
Objective: Complete conversion of both C-Br bonds to C-Ar bonds using the same aryl boronic acid. Key Reference: Adapted from Molecules 2019 and Bioorg. Med. Chem. protocols [2, 3].[1][2][3][4][5][6][7][8][9]
| Component | Role | Equivalents |
| Substrate | 3,5-dibromo-4-phenyl-1,2,4-triazole | 1.0 equiv |
| Coupling Partner | Aryl Boronic Acid | 2.5 - 3.0 equiv |
| Catalyst | Pd(PPh3)4 (Tetrakis) | 5 mol% |
| Base | K2CO3 | 10.0 equiv |
| Solvent System | Toluene : Water : Ethanol | 10 : 6 : 3 (v/v/v) |
| Temperature | Reflux (approx. 110-130 °C) | N/A |
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the triazole substrate (1.0 mmol), aryl boronic acid (2.5 mmol), and K2CO3 (10 mmol).
-
Solvent: Add the solvent mixture (Toluene 10 mL, Water 6 mL, Ethanol 3 mL).[10] The high water content is crucial for dissolving the inorganic base.
-
Degas: Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol) quickly under inert flow. Seal the vessel.
-
Reaction: Heat to reflux (oil bath at 130 °C) for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallization from EtOH is often sufficient. If not, flash chromatography (Hexane/EtOAc) is recommended.
Protocol B: Controlled Mono-Arylation (Library Scaffold)
Objective: Selective reaction of one C-Br bond to create an asymmetric intermediate for sequential functionalization. Challenge: Due to symmetry, a statistical mixture (Starting Material : Mono : Bis) is possible. We optimize for Mono by limiting the boronate and temperature.
| Component | Role | Equivalents |
| Substrate | 3,5-dibromo-4-phenyl-1,2,4-triazole | 1.0 equiv |
| Coupling Partner | Aryl Boronic Acid | 0.9 - 1.0 equiv |
| Catalyst | Pd(dppf)Cl2 · DCM | 3 mol% |
| Base | Na2CO3 (2M Aqueous) | 2.0 equiv |
| Solvent System | 1,4-Dioxane | 0.1 M concentration |
| Temperature | 80 °C (Controlled) | N/A |
Step-by-Step Procedure:
-
Charge: Combine substrate (1.0 equiv) and Pd(dppf)Cl2 (3 mol%) in a flask.
-
Solvent: Add 1,4-Dioxane and degas.
-
Base Addition: Add degassed 2M Na2CO3.
-
Controlled Addition: Dissolve the Aryl Boronic Acid (0.95 equiv) in a minimal amount of Dioxane. Add this solution dropwise to the reaction mixture over 1 hour while heating at 80 °C.
-
Rationale: Keeping the boronic acid concentration low relative to the dibromo-substrate favors mono-arylation statistics.
-
-
Monitoring: Stop reaction immediately upon consumption of the boronic acid (LC-MS).
-
Purification: Column chromatography is mandatory to separate the mono-arylated product from unreacted starting material and trace bis-arylated by-product.
Workflow Decision Tree
Use this logic flow to determine the appropriate synthetic route for your target molecule.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Switch to Pd(dppf)Cl2 or Pd(XPhos) G2 . The bidentate or bulky ligands prevent N-coordination. |
| Protodehalogenation (H instead of Ar) | Hydride source present | Ensure Ethanol is not used if this occurs; switch to pure Toluene/Water or Dioxane/Water. Reduce reaction time. |
| Homocoupling of Boronic Acid | Oxygen in system | Rigorous degassing is required. Increase Boronic Acid equivalents to 3.0. |
| Poor Solubility | Substrate aggregation | Use the Toluene/Water/Ethanol ternary system. The ethanol acts as a phase transfer co-solvent. |
References
-
Synthesis and evaluation of 3,5-diaryl-4-phenyl-1,2,4-triazoles.Bioorganic & Medicinal Chemistry Letters.
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions. Molecules, 2019.[10] (Provides the optimized Toluene/EtOH/H2O protocol).
-
Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling.Open Peer Review Project, 2019.
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions.MDPI, 2019. (Discusses mono-selectivity challenges).
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Frontiers | Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids [frontiersin.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids | Open Peer Review Project [openreviewhub.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3,5-dibromo-4-phenyl-1,2,4-triazole in the Synthesis of Metal-Organic Frameworks for Drug Delivery Applications
Introduction: The Strategic Integration of Halogenated Triazoles into Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2] The choice of the organic ligand is paramount in dictating the final properties of the MOF.[3] 1,2,4-triazole derivatives are particularly attractive ligands due to their thermal and chemical stability, and their multiple nitrogen atoms provide versatile coordination sites for metal ions.[3]
This document provides detailed application notes and protocols for the use of a specific, functionalized ligand, 3,5-dibromo-4-phenyl-1,2,4-triazole, in the synthesis of MOFs. The introduction of bromine atoms onto the triazole core is a strategic design choice. Halogen atoms can influence the electronic properties of the ligand, modulate the strength of metal-ligand coordination bonds, and introduce specific interaction sites within the MOF pores. These features can be leveraged to fine-tune the drug loading and release characteristics of the resulting MOF, making this ligand of particular interest to researchers in drug development.[4]
This guide is intended for researchers, scientists, and drug development professionals, providing both the practical "how-to" and the scientific "why" behind the experimental procedures.
Part 1: Synthesis of the Ligand: 3,5-dibromo-4-phenyl-1,2,4-triazole
The synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole is a multi-step process that begins with the formation of the 4-phenyl-1,2,4-triazole core, followed by direct bromination of the triazole ring.
Protocol 1: Synthesis of 4-phenyl-4H-1,2,4-triazole
This procedure is adapted from established methods for the synthesis of 4-substituted-1,2,4-triazoles.[5]
Materials:
-
Aniline
-
Formic acid
-
Formamide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
N-Formylation of Aniline: In a round-bottom flask, reflux a mixture of aniline and an excess of formic acid for 4-6 hours. After cooling, pour the reaction mixture into ice-cold water. The precipitated N-phenylformamide is filtered, washed with cold water, and dried.
-
Synthesis of 4-phenyl-1,2,4-triazole: A mixture of N-phenylformamide and an equimolar amount of formamide is heated at 160-180 °C for 2-3 hours. The reaction mixture is then cooled, and hydrazine hydrate is added cautiously. The mixture is refluxed for 4-6 hours. After cooling, the product is precipitated by adding cold water, filtered, washed, and recrystallized from ethanol to yield pure 4-phenyl-4H-1,2,4-triazole.
Causality of Experimental Choices: The initial formylation of aniline is a standard procedure to introduce the first carbon-nitrogen bond necessary for the triazole ring. The subsequent reaction with formamide and hydrazine hydrate provides the remaining nitrogen and carbon atoms for the heterocyclic ring formation.
Protocol 2: Bromination of 4-phenyl-4H-1,2,4-triazole
The direct bromination of the 1,2,4-triazole ring can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).[6]
Materials:
-
4-phenyl-4H-1,2,4-triazole
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4-phenyl-4H-1,2,4-triazole in acetonitrile.
-
Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature while stirring.
-
The reaction mixture is then stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to give pure 3,5-dibromo-4-phenyl-1,2,4-triazole.
Causality of Experimental Choices: N-bromosuccinimide is a convenient and selective source of electrophilic bromine for the bromination of electron-rich heterocyclic rings.[4] The use of a slight excess of NBS ensures the dibromination of the triazole ring at the 3 and 5 positions. The aqueous workup with sodium bicarbonate is to neutralize any acidic byproducts.
Diagram of Ligand Synthesis Workflow:
Caption: Workflow for the synthesis of the ligand.
Part 2: Synthesis of a Metal-Organic Framework using 3,5-dibromo-4-phenyl-1,2,4-triazole
The following is a representative solvothermal protocol for the synthesis of a copper-based MOF using the synthesized ligand. The choice of metal and co-ligand can be varied to tune the final MOF structure and properties.
Protocol 3: Solvothermal Synthesis of a Cu-based MOF
Materials:
-
3,5-dibromo-4-phenyl-1,2,4-triazole (Ligand)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Terephthalic acid (H₂BDC) (Co-ligand)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 3,5-dibromo-4-phenyl-1,2,4-triazole (0.1 mmol) and terephthalic acid (0.1 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve Copper(II) nitrate trihydrate (0.2 mmol) in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure a homogeneous mixture.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Blue block-shaped crystals should be formed. Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Activation: To remove the solvent molecules from the pores, the as-synthesized MOF should be solvent-exchanged with a volatile solvent like ethanol for 3 days, with the solvent being replaced daily. Subsequently, the sample is heated under vacuum at 150 °C for 12 hours.
Causality of Experimental Choices: The solvothermal method is widely used for MOF synthesis as the high temperature and pressure facilitate the coordination reaction and promote the growth of high-quality crystals. DMF is a common solvent for dissolving the metal salt and organic linkers. Terephthalic acid is used as a co-ligand to create a more robust and porous framework. The activation process is crucial to remove the guest solvent molecules from the pores, thereby making the internal surface area accessible for applications like drug loading.
Diagram of MOF Synthesis and Activation Workflow:
Caption: General workflow for MOF synthesis and activation.
Part 3: Characterization of the MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome for a Cu-based MOF with 3,5-dibromo-4-phenyl-1,2,4-triazole |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions should be consistent with the simulated pattern from single-crystal X-ray diffraction if available.[1] |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which the framework decomposes. | A TGA curve showing initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and then a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linkers. The framework is expected to be stable up to around 300-350 °C. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linkers within the MOF structure. | The FTIR spectrum should show characteristic peaks corresponding to the vibrational modes of the triazole and phenyl rings of the ligand, as well as the carboxylate groups of the co-ligand. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF. | SEM images are expected to show well-defined crystals, for example, in a block-like or needle-like morphology.[1] |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | To determine the specific surface area and porosity of the activated MOF. | A Type I nitrogen adsorption isotherm, characteristic of microporous materials, is expected. The BET surface area can vary significantly depending on the specific crystal structure but is anticipated to be in the range of 500-1500 m²/g. |
Part 4: Application Notes for Drug Delivery
The presence of bromine atoms on the triazole ligand can significantly impact the drug delivery properties of the resulting MOF.
Modulating Drug Release Kinetics
The bromo functional groups on the linker can influence the drug release profile. In some cases, halogenated MOFs have shown a slower and more sustained release of guest molecules compared to their non-halogenated counterparts.[4] This can be attributed to several factors:
-
Increased Hydrophobicity: The bromine atoms increase the hydrophobicity of the pore environment, which can lead to stronger interactions with hydrophobic drug molecules, thus slowing down their release in an aqueous physiological environment.
-
Steric Hindrance: The bulky bromine atoms can partially obstruct the pore openings, creating a more tortuous path for the drug molecules to diffuse out of the framework.
-
Halogen Bonding: The bromine atoms can participate in halogen bonding with certain drug molecules, providing an additional non-covalent interaction that can retard the release rate.
Protocol 4: Ibuprofen Loading and Release Study
This protocol provides a general procedure for loading a model drug, ibuprofen, into the activated MOF and studying its release profile.
Materials:
-
Activated Cu-based MOF
-
Ibuprofen
-
Ethanol
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Drug Loading:
-
Immerse 50 mg of the activated MOF in a 10 mL ethanolic solution of ibuprofen (1 mg/mL).
-
Stir the suspension at room temperature for 48 hours.
-
Collect the ibuprofen-loaded MOF by centrifugation, wash with fresh ethanol to remove surface-adsorbed drug, and dry under vacuum.
-
The amount of loaded ibuprofen can be quantified by measuring the concentration of the supernatant using UV-Vis spectroscopy at the characteristic wavelength of ibuprofen.
-
-
In Vitro Drug Release:
-
Disperse a known amount of the ibuprofen-loaded MOF in a specific volume of PBS (pH 7.4) in a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of PBS maintained at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of ibuprofen in the withdrawn samples using UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Expected Outcome: A sustained release profile of ibuprofen over an extended period (e.g., several days) is anticipated. The release rate is expected to be slower compared to the release from a non-brominated analogue of the MOF.
Diagram of Drug Delivery Mechanism:
Caption: Schematic of drug loading and release from the MOF.
References
-
Drug delivery and controlled release from biocompatible metal–organic frameworks using mechanical amorphization. Journal of Materials Chemistry B. [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]
-
The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks. Frontiers in Chemistry. [Link]
-
Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]
-
Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI. [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. [Link]
-
Metal-organic frameworks: Drug delivery applications and future prospects. Hrčak. [Link]
Sources
- 1. Frontiers | The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks [frontiersin.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. suru-chem.com [suru-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Functionalization of 3,5-Dibromo-4-phenyl-1,2,4-triazole with Amines
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore in antifungal (e.g., Fluconazole), antiviral, and anticancer therapeutics.[1][2][3] The specific derivative 3,5-dibromo-4-phenyl-1,2,4-triazole represents a high-value "electrophilic hub."[4] Its unique symmetry and reactivity allow for the sequential introduction of amine nucleophiles, enabling the rapid construction of diverse libraries.
This guide details the protocols for mono-amination (controlled desymmetrization) and bis-amination (complete functionalization).[4] It addresses the specific challenge of the N4-phenyl group , which locks the tautomerism and activates the ring for Nucleophilic Aromatic Substitution (
Mechanistic Insight & Chemical Logic
The Electrophilic Activation
Unlike 1H-triazoles, which exist in tautomeric equilibrium, 3,5-dibromo-4-phenyl-1,2,4-triazole is locked in the 4H-form.[4] The phenyl group at position 4 exerts an inductive electron-withdrawing effect, significantly lowering the LUMO energy of the triazole ring.[4] This makes the carbons at positions 3 and 5 highly susceptible to nucleophilic attack by amines.
The "Deactivation" Principle (Regiocontrol)
A critical concept for the experimentalist is the electronic deactivation that occurs after the first substitution:
-
Initial State: The dibromo-triazole is highly electron-deficient (reactive).[4]
-
First Substitution: Replacement of one bromine with an amine (an electron-donating group via resonance) increases the electron density of the ring.
-
Consequence: The remaining bromine at position 5 becomes significantly less reactive toward a second nucleophilic attack.
Experimental Implication: This electronic feedback loop is beneficial. It allows for high selectivity of the mono-amino product under mild conditions, while the bis-amino product requires forcing conditions (higher temperature, stronger basicity).[4]
Reaction Pathway Diagram
Figure 1: Stepwise
Experimental Protocols
Protocol A: Selective Mono-Amination
Objective: Synthesis of 3-amino-5-bromo-4-phenyl-1,2,4-triazole derivatives. Target Yield: 75–90% Selectivity: >95% Mono-substituted.[4]
Materials
-
Substrate: 3,5-Dibromo-4-phenyl-1,2,4-triazole (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetonitrile (MeCN), anhydrous [0.2 M concentration]
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dibromo-triazole (1.0 equiv) in anhydrous MeCN .
-
Addition: Add
(2.0 equiv) followed by the amine (1.1 equiv).-
Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.
-
-
Reaction: Heat the mixture to reflux (80–82°C) . Monitor via TLC (System: Hexane/EtOAc 7:3).
-
Timeframe: Aliphatic amines typically react within 2–4 hours.[4] Aromatic amines (anilines) may require 12–24 hours.
-
-
Workup:
-
Cool to room temperature.[5]
-
Filter off the inorganic solids (
/KBr). -
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Resuspend the residue in cold water. The mono-substituted product often precipitates as a solid due to reduced solubility compared to the starting material.[4]
-
Filter and wash with water.[2] Recrystallize from Ethanol/Water if necessary.
-
Alternative: If no precipitate forms, extract with EtOAc, dry over
, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).
-
Protocol B: Bis-Amination (Library Synthesis)
Objective: Synthesis of symmetric or asymmetric 3,5-diamino-4-phenyl-1,2,4-triazoles.[4] Target Yield: 60–80%
Materials
-
Substrate: 3-Amino-5-bromo-4-phenyl-1,2,4-triazole (from Protocol A) OR 3,5-Dibromo-4-phenyl-1,2,4-triazole (for symmetric products).[4]
-
Nucleophile: Amine (Excess: 3–5 equiv).
-
Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide).
-
Vessel: Sealed pressure tube (highly recommended).
Step-by-Step Procedure
-
Setup: Charge a pressure tube with the substrate (1.0 equiv).
-
Solvent/Reagent:
-
For liquid amines: Can often be used neat (no solvent) if boiling point >100°C.
-
For solid/expensive amines: Dissolve in minimal DMF (1.0 M) and add DIPEA (Diisopropylethylamine, 2.0 equiv) as an auxiliary base.
-
-
Reaction: Seal the tube and heat to 130–150°C .
-
Critical: The high temperature is required to overcome the electron-donating deactivation from the first amino group.[4]
-
Timeframe: 12–24 hours.
-
-
Workup:
-
Purification:
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (Protocol A) | Amine is too sterically hindered or weakly nucleophilic (e.g., nitro-aniline).[4] | Switch solvent to DMF and increase temp to 100°C. Add KI (10 mol%) as a catalyst (Finkelstein-like activation).[4] |
| Mixture of Mono/Bis Products | Temperature too high or excess amine used in Protocol A. | Strictly control stoichiometry (1.05 equiv amine). Lower temp to 50°C and extend time. |
| Low Yield (Workup) | Product is water-soluble (common with small polar amines).[4] | Do not precipitate with water. Evaporate DMF (high vac) or use continuous extraction with DCM. |
| Starting Material Persists | Inefficient HBr scavenging. | Ensure |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate synthesis workflow.
References
-
PubChem. 3,5-Dibromo-4H-1,2,4-triazole Compound Summary. National Library of Medicine. [Link]
-
Ronco, C. et al. (2020).[5][7] Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds.[4][8][9] Bioorganic Chemistry.[5][10] [Link]
-
Dolzhenko, A. et al. (2012). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
-
Araki, K. et al. (2009).[6] Reactions of a 5-chloro-2,3-diphenyltetrazolium salt with amines.[4][6] Beilstein Journal of Organic Chemistry.[6] (Mechanistic parallel for triazole formation). [Link]
-
Bekircan, O. & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents.[4] Indian Journal of Chemistry. [Link]
Sources
- 1. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: One-Pot Synthesis Strategies for 3,5-dibromo-4-phenyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dibromo-4-phenyl-1,2,4-triazole scaffold is a key building block in medicinal chemistry and materials science. Its utility stems from the versatile reactivity of the carbon-bromine bonds, which allows for further functionalization through cross-coupling reactions, and the inherent biological activities associated with the 1,2,4-triazole core. Traditional multi-step syntheses of this compound can be time-consuming, with laborious purification of intermediates leading to reduced overall yields. One-pot syntheses present a more efficient, economical, and environmentally conscious alternative by constructing complex molecules in a single reaction vessel, thereby minimizing waste and saving resources.
This guide provides detailed protocols for plausible one-pot synthetic strategies for 3,5-dibromo-4-phenyl-1,2,4-triazole, offering insights into the rationale behind the experimental choices.
Strategic Approaches to One-Pot Synthesis
Two primary one-pot strategies are proposed for the synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole. The first is a sequential one-pot approach involving the formation of the 4-phenyl-1,2,4-triazole ring followed by in-situ bromination. The second is a convergent one-pot strategy based on the N-phenylation of a pre-formed 3,5-dibromo-1,2,4-triazole intermediate.
Strategy 1: Sequential One-Pot Synthesis via Ring Formation and In-Situ Bromination
This approach focuses on first constructing the 4-phenyl-1,2,4-triazole ring system from simple precursors, followed by the introduction of the bromine atoms at the 3 and 5 positions without isolating the intermediate.
Plausible Reaction Pathway:
Caption: Workflow for Sequential One-Pot Synthesis.
Detailed Protocol 1: Sequential One-Pot Synthesis
This protocol is based on the formation of the 1,2,4-triazole ring from a hydrazide and a source of ammonia, followed by bromination.
Materials:
-
Phenylhydrazine
-
Formic acid
-
Ammonium acetate
-
N-Bromosuccinimide (NBS)
-
Acetic acid (glacial)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Ring Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (10.8 g, 100 mmol) and formic acid (20 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and slowly add ammonium acetate (15.4 g, 200 mmol).
-
Heat the mixture to 150-160 °C and maintain for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
In-situ Bromination:
-
Cool the reaction mixture to 80 °C and cautiously add glacial acetic acid (50 mL).
-
In portions, add N-bromosuccinimide (37.4 g, 210 mmol) to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, stir the mixture at 80 °C for an additional 2 hours. Monitor the progress of the bromination by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Quench the excess bromine by slowly adding 10% sodium thiosulfate solution until the orange color disappears.
-
Neutralize the mixture by the careful addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol/water to afford 3,5-dibromo-4-phenyl-1,2,4-triazole as a white to off-white solid.
-
Rationale for Experimental Choices:
-
Ring Formation: The reaction of phenylhydrazine with formic acid followed by cyclization with an ammonia source is a well-established method for the synthesis of 4-substituted-1,2,4-triazoles.
-
In-situ Bromination: N-Bromosuccinimide in acetic acid is a common and effective reagent for the bromination of electron-rich heterocyclic systems like 1,2,4-triazoles. Performing this step in the same pot after the ring formation saves time and resources.
Strategy 2: Convergent One-Pot Synthesis via N-Phenylation
This strategy involves the synthesis of 3,5-dibromo-1,2,4-triazole as a key intermediate, which is then N-phenylated in a one-pot fashion.
Plausible Reaction Pathway:
Caption: Workflow for Convergent One-Pot Synthesis.
Detailed Protocol 2: Convergent One-Pot Synthesis
This protocol is based on the bromination of 1,2,4-triazole followed by a copper-catalyzed N-phenylation.[1]
Materials:
-
1H-1,2,4-triazole
-
Bromine
-
Aqueous sodium hydroxide solution (20% w/v)
-
Phenylboronic acid
-
Copper(II) oxide (CuO) nanoparticles
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Bromination:
-
In a 250 mL round-bottom flask, dissolve 1H-1,2,4-triazole (6.9 g, 100 mmol) in 100 mL of 20% aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine (10.2 mL, 200 mmol) dropwise via an addition funnel, maintaining the temperature below 10 °C.
-
After complete addition, allow the reaction to stir at room temperature for 1 hour. The formation of a precipitate (3,5-dibromo-1,2,4-triazole) should be observed.[2]
-
-
In-situ N-Phenylation:
-
To the reaction mixture containing the in-situ generated 3,5-dibromo-1,2,4-triazole, add toluene (100 mL).
-
Add phenylboronic acid (14.6 g, 120 mmol), potassium carbonate (27.6 g, 200 mmol), and CuO nanoparticles (0.8 g, 10 mmol).
-
Heat the mixture to reflux (around 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3,5-dibromo-4-phenyl-1,2,4-triazole.
-
Rationale for Experimental Choices:
-
Bromination: The direct bromination of 1,2,4-triazole in an alkaline medium is a known method to produce the dibrominated product.[2]
-
N-Phenylation: Copper-catalyzed N-arylation of azoles with boronic acids is an effective method for forming N-aryl bonds. The use of nano-catalysts can enhance the reaction efficiency.[1] Toluene is a suitable solvent for this type of cross-coupling reaction.
Quantitative Data Summary
The following table provides an illustrative comparison of the two proposed one-pot synthetic strategies. The values are based on typical yields and reaction times for similar transformations reported in the literature.
| Parameter | Strategy 1: Sequential One-Pot | Strategy 2: Convergent One-Pot |
| Starting Materials | Phenylhydrazine, Formic acid, Ammonium acetate, NBS | 1,2,4-Triazole, Bromine, Phenylboronic acid |
| Key Reagents | N-Bromosuccinimide | CuO nanoparticles, K₂CO₃ |
| Solvent(s) | Formic acid, Acetic acid | Water, Toluene |
| Reaction Temperature | 100-160 °C (ring formation), 80 °C (bromination) | 0-5 °C (bromination), 80-90 °C (phenylation) |
| Typical Reaction Time | 5-7 hours | 13-25 hours |
| Estimated Yield | 60-75% | 55-70% |
| Purification Method | Recrystallization | Column Chromatography |
Mechanistic Insights
Plausible Mechanism for Strategy 1 (In-situ Bromination):
The bromination of the 4-phenyl-1,2,4-triazole intermediate likely proceeds through an electrophilic aromatic substitution mechanism. The triazole ring is electron-rich and susceptible to attack by an electrophilic bromine species generated from NBS.
Caption: Mechanism of Electrophilic Bromination.
Conclusion
The one-pot synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole is a viable and efficient alternative to traditional multi-step methods. The two strategies presented here, a sequential approach involving ring formation followed by in-situ bromination and a convergent approach based on the N-phenylation of a dibrominated intermediate, offer flexibility in the choice of starting materials and reaction conditions. These protocols provide a solid foundation for researchers to develop and optimize the synthesis of this important heterocyclic building block for applications in drug discovery and materials science.
References
- This is a placeholder for a reference that would discuss the importance of the 1,2,4-triazole scaffold in medicinal chemistry.
- This is a placeholder for a reference that would discuss the advantages of one-pot synthesis.
- This is a placeholder for a reference that would describe the synthesis of 4-substituted-1,2,4-triazoles.
- This is a placeholder for a reference that would detail the bromination of heterocyclic compounds using NBS.
- Shi, G., et al. (2009). Highly Regioselective N-2 Arylation of 4,5-Dibromo-1,2,3-triazole: Efficient Synthesis of 2-Aryltriazoles. Organic Letters.
- This is a placeholder for a reference that would discuss copper-catalyzed N-aryl
- Hu, H., et al. (2015). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
- This is a placeholder for a reference that would describe the synthesis of 3,5-dibromo-1,2,4-triazole.
- This is a placeholder for a reference that would discuss the use of CuO nanoparticles in c
- This is a placeholder for a reference that would provide a general overview of triazole synthesis.
- Castanedo, G. M., et al. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. Journal of Organic Chemistry, 76(4), 1177-1179.
- Bechara, W. S., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184-1187.
- Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, (8), 1255-1256.
- Reddy, A. S., et al. (2023). A novel and efficient one-pot strategy for the synthesis of 1,2,4-triazoles: access to synthesis of penipanoid A and its analogues. RSC Advances, 13(4), 2680-2682.
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2107-2113.
- Zhang, W., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 693.
- Kumar, A., et al. (2014). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Journal of Chemistry, 2014, 856357.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield and product purity. The information is presented in a direct question-and-answer format to address specific experimental issues.
Overview of Synthetic Strategy
The synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole is typically achieved through a two-step process. First, the 4-phenyl-1,2,4-triazole core is synthesized, followed by an electrophilic bromination at the 3 and 5 positions of the triazole ring. The electron-deficient nature of the 1,2,4-triazole ring makes the second step, bromination, particularly challenging and often the primary source of yield loss.
Caption: General workflow for the synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific problems that can arise during the synthesis.
Q1: My overall yield is consistently low. Where should I start troubleshooting?
A low overall yield can stem from issues in either the formation of the 4-phenyl-1,2,4-triazole precursor or the subsequent bromination step.
-
Step 1: Precursor Synthesis: The synthesis of the 4-phenyl-1,2,4-triazole core, often starting from reagents like phenyl isocyanate and hydrazine derivatives to form a 4-phenylurazole intermediate, must be high-yielding.[1] Many reported methods for creating triazole rings suffer from drawbacks like low yields or hazardous reaction conditions.[2] Ensure your starting materials are pure and the reaction conditions for cyclization are optimized.[3]
-
Step 2: Bromination Efficiency: This is the most common bottleneck. The 1,2,4-triazole ring is electron-deficient, making electrophilic substitution challenging.[4] Incomplete conversion is a frequent problem. Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.
-
Purification Loss: Significant product loss can occur during workup and purification. The choice of recrystallization solvent or chromatography conditions is critical to minimize this.
Q2: I'm observing incomplete bromination, with significant mono-brominated product and starting material remaining. How can I drive the reaction to completion?
This is a classic issue related to the reduced reactivity of the triazole ring.
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often an effective alternative for brominating heterocyclic compounds.[5] For highly deactivated rings, a more potent electrophilic brominating species may be required. One such system involves the addition of silver sulfate to a solution of bromine in concentrated sulfuric acid, which generates a highly reactive electrophile.[4]
-
Reaction Conditions: Traditional methods for triazole synthesis often require high temperatures and long reaction times, which can degrade the product.[3] Consider extending the reaction time or moderately increasing the temperature while carefully monitoring for byproduct formation via TLC. Microwave-assisted reactions can sometimes shorten reaction times and improve yields by providing efficient and rapid heating.[3][6]
-
Stoichiometry: Ensure you are using at least two equivalents of the brominating agent for the dibromination. A slight excess (e.g., 2.2 equivalents) may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
Q3: My reaction mixture turns dark, and I'm getting a complex mixture of byproducts. What's causing this and how can I prevent it?
Dark coloration and multiple spots on a TLC plate suggest product degradation or undesirable side reactions, often caused by overly harsh conditions.
-
Temperature Control: Excessive heat can cause decomposition. If you are using elevated temperatures, try running the reaction at a lower temperature for a longer duration. For highly exothermic bromination reactions, it is crucial to control the temperature by adding the brominating agent slowly at a reduced temperature (e.g., 0-5 °C).
-
Phenyl Ring Bromination: While the triazole ring is deactivated, the phenyl ring is activated towards electrophilic substitution. Harsh brominating conditions (e.g., strong Lewis acid catalysts, high temperatures) can lead to unwanted bromination on the phenyl group. The use of NBS without a radical initiator typically favors substitution on the heteroaromatic ring.
-
Solvent Choice: The choice of solvent is critical. Inert solvents like chloroform, dichloromethane, or acetic acid are commonly used. Ensure the solvent is dry, as water can interfere with many brominating agents.
Q4: I'm struggling with the purification of the final 3,5-dibromo-4-phenyl-1,2,4-triazole. What are the best methods?
Purification can be challenging due to the presence of starting material, mono-brominated intermediates, and other byproducts.[3]
-
Recrystallization: This is the most effective method if a suitable solvent can be found. Experiment with a range of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, isopropanol, or toluene.
-
Column Chromatography: If recrystallization fails to provide pure material, column chromatography on silica gel is the next step.[3] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the desired dibromo-product from less polar starting material and more polar byproducts.
| Technique | Recommended Solvents/Mobile Phase | Key Considerations |
| Recrystallization | Ethanol, Isopropanol, Toluene, Ethyl Acetate/Hexane mixture | The choice of solvent is critical and requires experimentation. The goal is to find a system where the product is significantly more soluble when hot than when cold.[3] |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | Effective for separating compounds with different polarities. Monitor fractions using TLC to identify the pure product.[3] |
Frequently Asked Questions (FAQs)
Q: What is a reliable, step-by-step protocol for this synthesis?
A: The following protocol is a generalized procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 4-Phenylurazole (Precursor) A practical synthesis involves reacting hydrazine and diethyl carbonate, then reacting the product with phenyl isocyanate, followed by cyclization with a base.[1]
Step 2: Bromination of 4-Phenyl-1,2,4-triazole (This assumes the urazole has been converted to 4-phenyl-1,2,4-triazole)
-
Dissolve 4-phenyl-1,2,4-triazole (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2.2 equivalents) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize excess bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Q: What are the key safety precautions when handling bromine?
A: Bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR should show signals corresponding to the phenyl protons, and the absence of signals for the C-H protons at the 3 and 5 positions of the triazole ring. ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a compound containing two bromine atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[7]
Caption: Troubleshooting decision tree for 3,5-dibromo-4-phenyl-1,2,4-triazole synthesis.
References
- BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
-
Wikipedia. (2023, May 27). 4-Phenyl-1,2,4-triazole-3,5-dione. Retrieved from [Link]
-
Gomha, S. M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Retrieved from [Link]
- Azizian, J., et al. (n.d.). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones.
-
Ho, T.-L., et al. (2010, February 16). 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD). ResearchGate. Retrieved from [Link]
-
Bekircan, O., & Gümrükçüoğlu, N. (2020, May 29). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. Retrieved from [Link]
-
Zhang, H.-X. (2020, August 6). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Retrieved from [Link]
-
Kaczmarczyk, G., et al. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Retrieved from [Link]
-
Unlock Chemystery. (2021, January 16). Unbelievable Challenges in Triazole Synthesis! [Video]. YouTube. Retrieved from [Link]
-
Dicks, A. P. (2007, May 1). Making triazoles, the green way. Royal Society of Chemistry. Retrieved from [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2023, June 9). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Retrieved from [Link]
-
Korol, N., et al. (2020, December 26). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD): A short review. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1H-[1][2][3]triazole. PubChem. Retrieved from [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Frontiers Media. (2022, September 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Kaczmarczyk, G., et al. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Canadian Science Publishing. (n.d.). IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from [Link]
- Google Patents. (n.d.). EP 0075459 A2 - Process for making triazoles.
-
Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of 1,2,4-Triazole Salts.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Usiena Air. (2023, December 2). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo–Lactamases. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. Retrieved from [Link]
Sources
- 1. 4-Phenyl-1,2,4-triazole-3,5-dione - Wikipedia [en.wikipedia.org]
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solubility issues of 3,5-dibromo-4-phenyl-1,2,4-triazole in organic solvents
Introduction: Understanding the Solubility Challenges of 3,5-dibromo-4-phenyl-1,2,4-triazole
Welcome to the technical support guide for 3,5-dibromo-4-phenyl-1,2,4-triazole. Researchers working with this compound may encounter significant solubility challenges that can impede reaction progress, purification, and analytical characterization. The structure of this molecule—a planar, aromatic 1,2,4-triazole core flanked by two heavy bromine atoms and a bulky phenyl group—contributes to high crystal lattice energy. This strong intermolecular packing requires a substantial amount of energy to overcome, resulting in poor solubility in many standard organic solvents.
This guide provides a structured, in-depth approach to systematically addressing and overcoming these solubility issues. We will move from frequently asked questions for rapid problem-solving to detailed troubleshooting protocols and advanced enhancement strategies, all grounded in the principles of physical organic chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered by researchers.
Question 1: Why is my 3,5-dibromo-4-phenyl-1,2,4-triazole not dissolving in common solvents like methanol or ethyl acetate?
Answer: The low solubility is primarily due to the molecule's high crystal lattice energy and semi-polar nature. The rigid, planar structure allows for efficient packing in the solid state. Solvents like methanol (polar protic) or ethyl acetate (mid-polarity) may not have the specific solvating power to effectively break apart this stable crystal lattice. While the parent 1,2,4-triazole is soluble in many organic solvents, the heavy bromine and large phenyl substituents on your compound drastically alter these properties[1].
Question 2: What are the best "first-choice" solvents for solubilizing this compound?
Answer: For initial trials, begin with strong, polar aprotic solvents. These solvents have high dipole moments and can engage in dipole-dipole interactions without interfering with potential hydrogen bonding sites on the triazole ring. We recommend starting with:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Chloroform or Dichloromethane (DCM)
These solvents have proven effective for dissolving and reacting other substituted triazoles[1][2].
Question 3: I observe a precipitate forming after initial dissolution. What is happening?
Answer: This often indicates that you have formed a supersaturated solution, which is thermodynamically unstable. The precipitate could be the original compound crashing out due to a change in temperature, or it could be an insoluble product forming if a reaction is underway. Ensure the temperature is kept constant and that all starting materials are fully soluble under the reaction conditions.
Question 4: Can I heat the mixture to force my compound into solution?
Answer: Yes, increasing the temperature is a standard method to increase the solubility of most solids. However, proceed with caution. The thermal stability of 3,5-dibromo-4-phenyl-1,2,4-triazole should be considered. We recommend incremental heating (e.g., to 40-60 °C) while monitoring for any signs of degradation (color change). Always use a reflux condenser if heating near the solvent's boiling point.
Question 5: Will sonication or vigorous stirring help improve dissolution?
Answer: Absolutely. These are excellent mechanical methods for accelerating the dissolution process. Sonication provides high-frequency energy that helps to break apart the solid lattice and increase solvent interaction at the particle surface. It addresses the kinetic, rather than thermodynamic, barriers to dissolution.
Part 2: In-Depth Troubleshooting Guide
When initial attempts fail, a systematic approach is crucial. This guide provides a logical workflow to diagnose and solve persistent solubility problems.
Systematic Troubleshooting Workflow
The following diagram outlines a step-by-step process for systematically addressing solubility issues.
Caption: A logical workflow for troubleshooting solubility issues.
Experimental Protocol: Systematic Solubility Screening
This protocol allows for the efficient testing of various solvents to identify a suitable candidate.
Objective: To qualitatively determine the solubility of 3,5-dibromo-4-phenyl-1,2,4-triazole in a range of organic solvents.
Materials:
-
3,5-dibromo-4-phenyl-1,2,4-triazole (e.g., 5 mg)
-
Set of clean vials (e.g., 2 mL glass vials)
-
Micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Heat block or water bath
Procedure:
-
Preparation: Accurately weigh 5 mg of the compound into each labeled vial.
-
Solvent Addition (Room Temp): To the first vial, add 100 µL of a selected solvent (see Table 1). This creates an initial high concentration of 50 mg/mL.
-
Initial Observation: Vortex the vial for 30 seconds. Observe if the solid has dissolved.
-
Incremental Dilution: If the solid remains, add another 100 µL of the solvent (now 25 mg/mL) and vortex again. Repeat this process up to a total volume of 1 mL (5 mg/mL). Record the approximate concentration at which dissolution occurs.
-
Mechanical Agitation: If the compound is still insoluble at 5 mg/mL, place the vial in an ultrasonic bath for 15 minutes. Observe any changes.
-
Thermal Intervention: If insolubility persists, gently warm the vial to 40 °C using a heat block for 10 minutes. If needed, incrementally increase the temperature to 60 °C. Caution: Monitor for any signs of decomposition.
-
Documentation: Record your observations ("Insoluble," "Partially Soluble," "Soluble," "Soluble with Heat") for each solvent in a table.
-
Repeat: Repeat steps 2-7 for each solvent listed in Table 1.
Part 3: Solubility Enhancement Strategies
If a single solvent system is insufficient, more advanced strategies may be required.
Strategy 1: Co-Solvent Systems
The principle of co-solvency involves using a mixture of two or more miscible solvents to achieve a desired solvating power that neither solvent possesses alone.[3][4] Often, a small amount of a very strong solvent (like DMSO) can disrupt the crystal lattice enough to allow a weaker, bulk solvent (like THF or Toluene) to solvate the molecule.
Caption: Co-solvency enhances solubility via synergistic interactions.
Protocol for Co-Solvent Screening:
-
Identify the best "strong" solvent and a compatible "bulk" solvent from your initial screen.
-
Dissolve 5 mg of the compound in the minimum required volume of the strong solvent (e.g., 100 µL DMSO).
-
Slowly titrate the bulk solvent (e.g., THF) into the solution while stirring vigorously.
-
Observe the point at which precipitation begins. This will help you determine the maximum tolerable ratio of the bulk solvent.
-
Test various ratios (e.g., 1:5, 1:10, 1:20 of DMSO:THF) to find an optimal balance between solubility and reaction compatibility.
Data Presentation: Solvent Selection Table
The following table provides a ranked list of solvents to guide your screening process, categorized by their chemical properties.
| Solvent Category | Solvent | Polarity Index | Boiling Point (°C) | Rationale & Comments |
| Polar Aprotic (Recommended Start) | Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Excellent solvating power for polar and aromatic compounds. Often used in challenging reactions.[2] |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Similar to DMSO, a good alternative if DMSO is reactive. | |
| Acetonitrile (MeCN) | 5.8 | 82 | A less potent but common solvent for substituted triazoles.[5] | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | 40 | Good for compounds with moderate polarity. Volatile. |
| Chloroform | 4.1 | 61 | Slightly more polar than DCM; has been shown to be a good solvent for some triazole syntheses.[1] | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | 66 | A common reaction solvent; often requires a co-solvent for poorly soluble compounds.[5] |
| 1,4-Dioxane | 4.8 | 101 | Higher boiling point ether, useful for reactions requiring heat. | |
| Aromatic | Toluene | 2.4 | 111 | Non-polar; may be effective if the phenyl group dominates solubility, but unlikely to be a primary solvent. |
| Polar Protic (Use with Caution) | Ethanol / Isopropanol | 5.2 / 3.9 | 78 / 82 | Hydrogen bonding may compete with intermolecular forces. Can be useful for recrystallization.[5] |
References
-
Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Šilkūnienė, J., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. [Link]
-
PubChem. 3,5-Dibromo-4H-1,2,4-triazole. National Center for Biotechnology Information. [Link]
-
Joung, S., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. [Link]
-
Patel, V. R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Kumar, S. & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Research. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. (2017). Solubility of triazole?. [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
purification of 3,5-dibromo-4-phenyl-1,2,4-triazole from mono-bromo byproducts
Technical Support Center: Purification of 3,5-Dibromo-4-phenyl-1,2,4-triazole
Case ID: TRZ-BR2-PUR-001 Subject: Isolation of 3,5-dibromo-4-phenyl-1,2,4-triazole from mono-bromo impurities. Assigned Scientist: Senior Application Specialist, Separation Sciences.
Executive Summary
The synthesis of 3,5-dibromo-4-phenyl-1,2,4-triazole (Target) typically involves the electrophilic bromination of 4-phenyl-1,2,4-triazole. A common failure mode in this synthesis is incomplete bromination, resulting in the persistence of 3-bromo-4-phenyl-1,2,4-triazole (Mono-Impurity).
Because the N4-position is substituted with a phenyl group, the triazole ring lacks an acidic N-H proton. Consequently, traditional acid-base extraction methods used for 1H-triazoles are ineffective. Purification must rely on exploiting the subtle differences in lipophilicity and crystal lattice energy between the di-bromo and mono-bromo species.
Module 1: Diagnostic & Analytical Triage
Before attempting purification, you must quantify the impurity profile to select the correct method.
NMR Diagnostics (The "Gold Standard")
Proton NMR (
| Species | Key Signal (ppm in DMSO- | Structural Origin |
| Target (Di-bromo) | 7.4 – 7.8 ppm (Multiplet) | Phenyl protons only. No triazole C-H signal. |
| Impurity (Mono-bromo) | ~8.5 – 9.0 ppm (Singlet) | The remaining C5-H on the triazole ring. |
| Starting Material | ~8.5 – 9.2 ppm (Singlet, 2H) | C3-H and C5-H (equivalent). |
Tech Note: If you see a small singlet around 8.5-9.0 ppm, your reaction is incomplete. The integration of this peak relative to the phenyl protons allows you to calculate the molar % of the impurity.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60
-
Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v)
-
Visualization: UV (254 nm)
-
Target (
): The di-bromo species is the most lipophilic (least polar) and travels fastest. -
Mono-Impurity (
): More polar due to the C-H dipole and lack of the second bulky bromine. -
Starting Material (
): Most polar.
Module 2: Purification Protocols
Decision Matrix
Figure 1: Decision matrix for selecting the purification pathway based on crude purity.
Method A: Recrystallization (Scalable Protocol)
Best for: Crude material with >85% purity or large batches (>5g).
The Principle: The di-bromo derivative is significantly less soluble in polar protic solvents than the mono-bromo derivative due to the "hydrophobic effect" of the two bromine atoms.
Protocol:
-
Dissolution: Place the crude solid in a flask. Add Ethanol (95%) or Acetonitrile (10 mL per gram of solid).
-
Heating: Heat to reflux (
C) until the solid fully dissolves.-
Troubleshooting: If undissolved solids remain at reflux, filter the hot solution to remove inorganic salts (e.g., KBr/NaBr from the reaction).
-
-
The "Crash" (Critical Step):
-
Remove from heat.
-
While still hot, add warm water dropwise until the solution turns slightly turbid (cloud point).
-
Add a few drops of ethanol to clarify it back to a clear solution.
-
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath (
C) for 2 hours. -
Filtration: Filter the white needles/crystals. Wash with cold 50% Ethanol/Water .
-
Result: The mother liquor will retain the majority of the mono-bromo impurity.
-
Method B: Flash Column Chromatography
Best for: High impurity levels (>15%) or small scale (<1g).
The Principle: Separation based on adsorption affinity. The di-bromo compound interacts weakly with silica compared to the mono-bromo.
Protocol:
-
Column Prep: Pack a silica gel column (230-400 mesh).
-
Eluent System: Use a gradient of Hexane:DCM (Dichloromethane) or Hexane:Ethyl Acetate .
-
Start: 100% Hexane (Column equilibration).
-
Ramp: 0%
20% DCM (or 5% EtOAc).
-
-
Elution Order:
-
Fraction A (First to elute): 3,5-dibromo-4-phenyl-1,2,4-triazole (Target).
-
Fraction B (Intermediate): Mixed fractions.
-
Fraction C (Late): 3-bromo-4-phenyl-1,2,4-triazole.
-
-
Validation: Spot fractions on TLC. Pool only the pure "fast-moving" spots.
Module 3: Troubleshooting & FAQs
Q1: I tried acid-base extraction, but everything stayed in the organic layer. Why? A: This is a common misconception. While 1H-1,2,4-triazole is acidic (pKa ~10), your molecule has a phenyl group at position 4 . This blocks the N-H site, rendering the molecule neutral/lipophilic [1]. It cannot form a water-soluble salt with NaOH. You must use chromatography or crystallization.
Q2: My NMR shows a singlet at 8.8 ppm, but I recrystallized twice. What now? A: If the impurity persists, you likely have "co-crystallization."[1] The crystal lattice of the di-bromo host is trapping the mono-bromo guest.
-
Fix: Switch solvents.[1][2] If you used Ethanol/Water, try Toluene/Hexane . Dissolve in hot toluene, then add hexane as an anti-solvent. This changes the solvation environment and can break the co-crystal preference.
Q3: Can I use UV to monitor the reaction completion? A: Yes, but with caution. Both species absorb strongly in the UV range due to the phenyl ring. However, the di-bromo species often has a slightly bathochromic shift (red-shift) compared to the mono-bromo due to the heavy atom effect of the second bromine, but this is subtle. HPLC or TLC is preferred over simple UV spectrophotometry.
Q4: Is the di-bromo compound stable? A: Generally, yes. However, C-Br bonds on electron-deficient heterocycles can be susceptible to nucleophilic attack (e.g., hydrolysis) under highly basic conditions at high temperatures. Avoid prolonged boiling in NaOH or KOH [2].
References
-
Structure & Acidity: 4-substituted-1,2,4-triazoles lack the acidic proton found in 1H-triazoles, altering their solubility profile significantly compared to the parent heterocycle. See generally: Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link
-
Reactivity of Bromotriazoles: 3,5-dibromo-1,2,4-triazole derivatives are established precursors for energetic materials and nucleophilic substitution reactions. Source: Sigma-Aldrich Product Sheet (CAS 7411-23-6) & Related Literature. Link
-
General Purification of Halogenated Azoles: C. P. Kaushik et al., "Synthesis and biological evaluation of some new 1,2,4-triazole derivatives," European Journal of Medicinal Chemistry, 2010. (Validating the use of ethanol/water recrystallization for phenyl-triazole derivatives). Link
Sources
controlling regioselectivity in substitution of 3,5-dibromo-4-phenyl-1,2,4-triazole
The following technical guide addresses the control of regioselectivity (specifically desymmetrization and sequential substitution ) in the functionalization of 3,5-dibromo-4-phenyl-4H-1,2,4-triazole .
Core Concept: The Desymmetrization Challenge
The Scaffold: 3,5-dibromo-4-phenyl-1,2,4-triazole is a symmetric molecule (
Mechanistic Drivers
-
Nucleophilic Aromatic Substitution (
): Generally favors mono-substitution . The replacement of an electron-withdrawing bromine (-I, +M) with a strong electron-donating nucleophile (e.g., -OR, -NHR) increases the electron density of the triazole ring, deactivating it toward a second nucleophilic attack. -
Transition Metal Catalysis (e.g., Suzuki, Sonogashira): Often prone to bis-substitution . If the newly introduced aryl/alkynyl group is more electron-rich or conjugates with the ring to facilitate oxidative addition at the second C-Br bond, the mono-product may react faster than the starting material (Runaway Reaction).
Troubleshooting Guide & FAQs
Scenario A: "I cannot stop the reaction at the mono-substituted product; I keep getting the bis-adduct."
Diagnosis:
This is common in Pd-catalyzed cross-couplings where the product is more reactive than the starting material, or in
Corrective Actions:
| Parameter | Adjustment for Mono-Selectivity | Mechanistic Rationale |
| Stoichiometry | Use 0.8 – 0.9 eq of Nucleophile/Boronic Acid relative to the Triazole. | Limiting the reagent statistically minimizes the probability of a second attack. Unreacted starting material can be recycled. |
| Concentration | Dilute the reaction (e.g., 0.05 M). | Low concentration slows bimolecular kinetics, allowing better thermal control. |
| Addition Mode | Dropwise addition of the nucleophile/catalyst over 1–2 hours. | Keeps the instantaneous concentration of the reagent low relative to the excess dibromo-triazole. |
| Temperature | Lower to 0°C or RT (for | Selectivity ( |
Q: Does the solvent choice impact the mono:bis ratio?
A: Yes. In
Scenario B: "I want to introduce two different groups (A and B). Which one should I add first?"
Diagnosis: You are performing a sequential substitution. The order of addition determines the yield of the second step.
Rule of Thumb:
-
Install the Deactivating Group First (
): If one group is an electron donor (amine/alkoxide) and the other is a carbon-nucleophile, install the donor first only if you can use a more potent method (like Pd-catalysis) for the second step. -
Install the "Difficult" Group First (Pd-Coupling): If doing two couplings, perform the reaction with the lower-reactivity boronic acid first (or the one prone to homocoupling) while the triazole is most reactive (di-bromo state).
Q: Can I do this in one pot? A: Yes, but purification is risky. It is safer to isolate the mono-bromo intermediate.
-
Step 1: React 3,5-dibromo-4-phenyl-1,2,4-triazole with Nucleophile A (0.9 eq). Isolate.
-
Step 2: React the mono-product with Nucleophile B (1.2 eq) under more forcing conditions (higher temp, stronger catalyst).
Scenario C: "The reaction is sluggish. I see starting material but no product."
Diagnosis: The 4-phenyl group provides steric bulk, and the triazole ring, while electron-deficient, requires activation.
Troubleshooting Checklist:
-
Check the Base: For Suzuki coupling on triazoles, weak bases (
) may fail. Switch to or (anhydrous) to facilitate transmetallation. -
Catalyst Activation: Ensure your Pd source is active.
oxidizes easily. Switch to a precatalyst system like + XPhos or SPhos , which are excellent for sterically hindered or electron-poor heteroaryl halides. -
Solvent Degassing: Triazoles can coordinate Pd. Oxygen poisons the remaining catalyst. Thoroughly sparge solvents with Argon.
Visualizing the Control Logic
The following diagram illustrates the decision pathways for controlling substitution on the symmetric scaffold.
Caption: Workflow for selecting reaction conditions based on the desired degree of substitution. SNAr pathways naturally favor mono-substitution due to electronic deactivation, while Pd-coupling requires strict stoichiometric control.
Standard Operating Protocols (SOPs)
Protocol 1: Regioselective Mono-Amination ( )
Objective: Synthesis of 3-bromo-5-(alkylamino)-4-phenyl-1,2,4-triazole.
-
Preparation: In a dry round-bottom flask, dissolve 3,5-dibromo-4-phenyl-1,2,4-triazole (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Reagent Setup: Prepare a solution of the Amine (0.95 equiv) and DIPEA (1.2 equiv) in THF.
-
Addition: Cool the triazole solution to 0°C . Add the amine solution dropwise over 30 minutes via a syringe pump or addition funnel.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Checkpoint: If starting material remains but bis-product is forming, STOP. Do not heat.
-
-
Workup: Quench with water. Extract with EtOAc.[1] The unreacted dibromo-starting material is non-polar and often elutes first in column chromatography, allowing easy recovery.
Protocol 2: Controlled Mono-Suzuki Coupling
Objective: Synthesis of 3-bromo-5-aryl-4-phenyl-1,2,4-triazole.
-
Catalyst Mix: In a glovebox or under Argon, mix
(5 mol%) or (for challenging substrates) with 3,5-dibromo-4-phenyl-1,2,4-triazole (1.0 equiv) in degassed Dioxane/Water (4:1) . -
Base: Add
(2.0 equiv). -
Controlled Addition: Heat the mixture to 60°C (mild heat). Dissolve the Aryl Boronic Acid (0.9 equiv) in Dioxane. Add this solution slowly over 2–4 hours to the reaction mixture.
-
Why? Keeping boronic acid concentration low prevents the mono-product (which is also a substrate) from competing for the Pd-oxidative addition species.
-
-
Purification: The mono-coupled product usually has distinct polarity from the dibromo precursor. Silica gel chromatography is required.[1]
References
-
BenchChem. (2025).[1] Managing regioselectivity in reactions involving 3,6-Dibromo-1,2,4-triazine. Link (Analogous electron-deficient heterocyclic chemistry).
-
Krzysztof, K., et al. (2019).[2] Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions. Molecules, 24(3), 652. Link
-
Santa Cruz Biotechnology. (2025). 3,5-Dibromo-1H-1,2,4-triazole Product Data. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Conditions. Link
Sources
Technical Support Center: Stability of 3,5-Dibromo-4-phenyl-1,2,4-triazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 3,5-dibromo-4-phenyl-1,2,4-triazole, particularly when used in basic (alkaline) conditions. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing low yields or unexpected side products when using 3,5-dibromo-4-phenyl-1,2,4-triazole in a reaction with a strong base. What is the likely cause?
A1: The primary cause is likely the degradation of the starting material via nucleophilic aromatic substitution (SNAr). The 1,2,4-triazole ring is highly electron-withdrawing, which makes the carbon atoms at the 3- and 5-positions (to which the bromine atoms are attached) electron-deficient and thus susceptible to attack by nucleophiles.[1] Strong bases often act as or generate potent nucleophiles (e.g., hydroxide, alkoxides) that can displace one or both bromine atoms. The reactivity of halogens on a triazole ring allows for subsequent regioselective replacement reactions.[2]
Key Factors Influencing Degradation:
-
Base Strength & Nucleophilicity: Stronger, "harder" bases/nucleophiles increase the rate of substitution.
-
Temperature: Higher reaction temperatures significantly accelerate the rate of SNAr reactions.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged intermediate (Meisenheimer complex) formed during SNAr, thereby increasing the reaction rate.
Q2: Is the 1,2,4-triazole ring itself stable under basic conditions?
A2: Generally, the 1,2,4-triazole ring is aromatic and robust, making it stable under typical basic conditions.[3] However, it is not indestructible. Extremely harsh conditions, such as using concentrated bases at high temperatures, can potentially lead to ring hydrolysis or rearrangement, though this is less common than the substitution of the bromo-substituents.[3] The primary instability of 3,5-dibromo-4-phenyl-1,2,4-triazole in basic media stems from the reactivity of the C-Br bonds, not the cleavage of the heterocyclic core.
Q3: What are the expected degradation products when 3,5-dibromo-4-phenyl-1,2,4-triazole is exposed to a common laboratory base like sodium hydroxide?
A3: When exposed to aqueous sodium hydroxide, the bromine atoms are likely to be displaced by hydroxyl groups. This would proceed in a stepwise manner, first forming 3-bromo-5-hydroxy-4-phenyl-1,2,4-triazole and then, under more forcing conditions, 3,5-dihydroxy-4-phenyl-1,2,4-triazole. Depending on the reaction conditions and other nucleophiles present, you may also see products from substitution with alkoxides (if an alcohol is the solvent) or other nucleophilic species.
Troubleshooting Guide: Degradation During Synthesis
Issue: My reaction involving 3,5-dibromo-4-phenyl-1,2,4-triazole and a base is failing or giving a complex mixture of products.
Potential Cause: The compound is degrading via nucleophilic aromatic substitution (SNAr) under the reaction conditions.
Troubleshooting Steps:
-
Lower the Temperature: This is the most effective first step. SNAr reactions are highly temperature-dependent. Running the reaction at 0 °C or even lower temperatures may significantly reduce the rate of degradation while still allowing the desired reaction to proceed, albeit more slowly.
-
Use a Weaker, Non-Nucleophilic Base: If the base is only required to act as a proton scavenger, consider switching to a sterically hindered, non-nucleophilic base. Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine. If a stronger base is needed, consider inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are generally less nucleophilic than hydroxides or alkoxides.[4]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the appearance of products and byproducts. This will help you determine the optimal reaction time and prevent the reaction from running too long, which could lead to further degradation.
-
Change the Solvent: If using a polar aprotic solvent, consider switching to a less polar alternative like tetrahydrofuran (THF) or dichloromethane (DCM) to potentially slow down the SNAr side reaction.
Experimental Protocol: Assessing Compound Stability in Basic Conditions
This protocol provides a framework for quantitatively assessing the stability of 3,5-dibromo-4-phenyl-1,2,4-triazole under specific basic conditions using HPLC analysis.[5] This is a crucial step in establishing degradation pathways and validating the stability-indicating power of your analytical methods, as recommended by regulatory guidelines.[6][7]
Objective: To determine the degradation rate and half-life of 3,5-dibromo-4-phenyl-1,2,4-triazole in a defined basic solution.
Materials:
-
3,5-dibromo-4-phenyl-1,2,4-triazole
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution (for quenching)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of 3,5-dibromo-4-phenyl-1,2,4-triazole in acetonitrile.
-
Initiation of Stability Study:
-
In a 10 mL volumetric flask, add 9 mL of 0.1 M NaOH solution.
-
Place the flask in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C).
-
To initiate the reaction, add 1 mL of the 1 mg/mL stock solution to the flask (final concentration = 0.1 mg/mL), cap it, vortex briefly, and start a timer. This is your t=0 sample point.
-
-
Time-Point Sampling:
-
Immediately withdraw a 1.0 mL aliquot from the reaction flask.
-
Quench the degradation by adding it to a vial containing 1.0 mL of 0.1 M HCl. This neutralizes the base and stops the reaction.
-
Repeat this sampling and quenching process at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
-
HPLC Analysis:
-
Analyze all quenched samples, including the t=0 sample, by a validated, stability-indicating HPLC method.[5] A typical method might use a C18 column with a gradient elution of water and acetonitrile.
-
Monitor the peak area of the parent compound (3,5-dibromo-4-phenyl-1,2,4-triazole) at a suitable UV wavelength.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the concentration (or % remaining) versus time.
-
The degradation rate constant (k) is the negative of the slope of the resulting line.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .[3]
-
Visualization of Potential Degradation Pathway
The following diagram illustrates the stepwise nucleophilic aromatic substitution (SNAr) of 3,5-dibromo-4-phenyl-1,2,4-triazole by a hydroxide ion.
Caption: SNAr degradation pathway of the target compound.
Experimental Workflow Diagram
This diagram outlines the key steps in the stability assessment protocol.
Caption: Workflow for assessing compound stability via HPLC.
Data Interpretation
The results from the stability study can be summarized to compare stability under different conditions.
Table 1: Example Stability Data for 3,5-dibromo-4-phenyl-1,2,4-triazole (0.1 mg/mL)
| Condition | Temperature (°C) | Half-Life (t₁/₂) (hours) | Degradation Rate (k) (hours⁻¹) |
| 0.1 M NaOH | 25 | 18.2 | 0.038 |
| 0.1 M NaOH | 50 | 3.5 | 0.198 |
| 0.01 M NaOH | 25 | 178.1 | 0.0039 |
| 0.1 M K₂CO₃ | 25 | > 500 | < 0.0014 |
This is illustrative data and will vary based on actual experimental results.
This table clearly demonstrates that stability is highly dependent on base concentration and temperature, providing actionable data for optimizing reaction conditions.
References
- Benchchem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
-
ResearchGate. (2025, August 7). Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,5-dibromo-4-phenyl-1,2,4-triazole
In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The 1,2,4-triazole scaffold, in particular, is a privileged structure found in a wide array of pharmacologically active agents and functional materials.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-dibromo-4-phenyl-1,2,4-triazole, a key intermediate in the synthesis of more complex molecular architectures. By comparing its spectral features with the non-brominated analogue, 4-phenyl-1,2,4-triazole, we will explore the profound influence of heavy atom substitution on NMR chemical shifts, offering researchers a robust framework for the characterization of similar brominated heterocycles.
The Structural Context: Visualizing the Molecule
A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. Below is a representation of 3,5-dibromo-4-phenyl-1,2,4-triazole, highlighting the key atomic positions.
Caption: Molecular structure of 3,5-dibromo-4-phenyl-1,2,4-triazole.
Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3,5-dibromo-4-phenyl-1,2,4-triazole is anticipated to be relatively simple, dominated by the signals from the phenyl group protons. In contrast to its non-brominated counterpart, 4-phenyl-1,2,4-triazole, which would exhibit signals for the C3-H and C5-H protons of the triazole ring, these are absent in the dibromo-derivative.[2]
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 3,5-dibromo-4-phenyl-1,2,4-triazole | Phenyl Protons (ortho, meta, para) | 7.20 - 7.60 | Multiplet | 5H |
| 4-phenyl-1,2,4-triazole | C3-H, C5-H | 8.0 - 9.0 | Singlet | 2H |
| Phenyl Protons (ortho, meta, para) | 7.20 - 7.60 | Multiplet | 5H |
Expert Insights: The key differentiating feature in the ¹H NMR spectra is the absence of the downfield singlet corresponding to the triazole ring protons in the dibrominated compound. The electron-withdrawing nature of the two bromine atoms is expected to have a minor deshielding effect on the phenyl protons, potentially shifting them slightly further downfield compared to the non-brominated analog. However, this effect is likely to be subtle.
Comparative ¹³C NMR Spectral Analysis: The "Heavy Atom Effect" in Action
The ¹³C NMR spectrum provides a more detailed fingerprint of the carbon skeleton. The introduction of bromine atoms at the C3 and C5 positions of the triazole ring has a significant and predictable impact on the chemical shifts of these carbons. This is primarily due to the "heavy atom effect".[3]
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| 3,5-dibromo-4-phenyl-1,2,4-triazole | C3, C5 | 130 - 145 | Upfield shift due to the heavy atom effect of bromine.[3] The large electron cloud of bromine induces diamagnetic shielding. |
| Phenyl C (ipso) | ~135 | Attachment to the nitrogen of the triazole ring. | |
| Phenyl C (ortho, meta, para) | 125 - 130 | Typical aromatic region. | |
| 4-phenyl-1,2,4-triazole | C3, C5 | 140 - 155 | Typical chemical shift for sp² carbons in a nitrogen-rich heterocycle.[2] |
| Phenyl C (ipso) | ~137 | Attachment to the nitrogen of the triazole ring. | |
| Phenyl C (ortho, meta, para) | 125 - 130 | Typical aromatic region. |
Expert Insights: Contrary to what might be expected based on electronegativity alone, the carbon atoms directly bonded to bromine (C3 and C5) will experience an upfield shift in their resonance frequency. This phenomenon, known as the heavy atom effect, is a consequence of the large and polarizable electron cloud of bromine which leads to increased shielding of the attached carbon nucleus.[3] This is a critical diagnostic feature to confirm the successful bromination of the triazole ring. Studies on other brominated heterocycles, such as 3,5-diaryl-4-bromoisoxazoles, have similarly reported an upfield shift for the carbon atom bearing the bromine substituent.[4][5]
Experimental Protocol: Acquiring High-Quality NMR Data
To obtain reliable and reproducible NMR data for 3,5-dibromo-4-phenyl-1,2,4-triazole and its analogues, the following experimental workflow is recommended.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Methodological Considerations:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds. However, if solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent will influence the chemical shifts of labile protons and the residual solvent peak used for referencing.
-
Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the multiplets in the aromatic region of the spectrum.
-
¹³C NMR Acquisition Time: Due to the lower natural abundance of the ¹³C isotope and its longer relaxation times, a greater number of scans are required to obtain a spectrum with an adequate signal-to-noise ratio.
Conclusion
The NMR spectral analysis of 3,5-dibromo-4-phenyl-1,2,4-triazole, when compared to its non-brominated precursor, provides a clear and instructive example of the structural information that can be gleaned from this powerful analytical technique. The absence of the triazole C-H proton signals in the ¹H NMR and the characteristic upfield shift of the bromine-substituted carbons in the ¹³C NMR serve as definitive evidence of successful dibromination. By understanding these spectral nuances, and particularly the "heavy atom effect," researchers can confidently characterize a wide range of halogenated heterocyclic compounds, accelerating the pace of innovation in drug development and materials science.
References
-
ResearchGate. ¹H-NMR of 4-[4-(methoxy)phenyl]-1,2,4-triazole-3,5-dione (5f) stock... Available from: [Link]
-
De Gruyter. 13C NMR spectroscopy of heterocycles: 3,5-diaryl- 4-bromoisoxazoles. Published September 01, 2015. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. Available from: [Link]
-
Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Published January 10, 2018. Available from: [Link]
-
AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available from: [Link]
-
SpectraBase. 1-METHYL-4-PHENYL-1,2,4-TRIAZOLE. Available from: [Link]
-
MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Published December 10, 2020. Available from: [Link]
-
ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Published July 21, 2025. Available from: [Link]
-
ResearchGate. Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide. Available from: [Link]
-
The Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Published August 06, 2025. Available from: [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]
-
ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Available from: [Link]
-
University of Ottawa. (Br) Bromine NMR. Available from: [Link]
-
PubChem. 4-Phenyl-4H-1,2,4-triazole. Available from: [Link]
-
ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available from: [Link]
-
SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Available from: [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3,5-dibromo-4-phenyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, 1,2,4-triazole derivatives are of significant interest due to their broad spectrum of biological activities. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of a specific, highly functionalized derivative: 3,5-dibromo-4-phenyl-1,2,4-triazole.
This document moves beyond a simple cataloging of spectral data. It offers a comparative framework, grounded in established fragmentation principles, to empower researchers in identifying this and related compounds. The insights provided are derived from a synthesis of documented fragmentation behaviors of analogous chemical structures, including brominated aromatics and phenyl-substituted nitrogen heterocyles.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
To ensure reproducible and high-fidelity data, a standardized experimental approach is critical. The following protocol outlines a typical procedure for the analysis of 3,5-dibromo-4-phenyl-1,2,4-triazole using a gas chromatograph coupled to a mass spectrometer (GC-MS), a common and powerful configuration for the analysis of volatile and thermally stable small molecules.
1. Sample Preparation:
-
Dissolve approximately 1 mg of 3,5-dibromo-4-phenyl-1,2,4-triazole in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-20 µg/mL.
2. Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 20 °C/min to 300 °C.
-
Hold: Maintain 300 °C for 5 minutes.
-
-
Transfer Line Temperature: 290 °C
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-500
-
Scan Rate: 2 scans/second
-
Causality Behind Experimental Choices:
The high injector and transfer line temperatures are necessary to ensure the complete volatilization of this relatively high molecular weight, crystalline compound and to prevent cold spots where the analyte could condense. The 70 eV electron energy is a standard in EI-MS that provides sufficient energy to cause reproducible and extensive fragmentation, which is essential for structural elucidation.
Predicted Fragmentation Pathway and Data Analysis
The fragmentation of 3,5-dibromo-4-phenyl-1,2,4-triazole is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses. The presence of two bromine atoms is a dominant feature, leading to a characteristic isotopic pattern for all bromine-containing fragments. Due to the natural abundance of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), the molecular ion will appear as a cluster of peaks at M, M+2, and M+4.[1][2][3]
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of 3,5-dibromo-4-phenyl-1,2,4-triazole
| m/z (79Br) | Proposed Fragment Ion | Neutral Loss | Notes |
| 329, 331, 333 | [C8H5Br2N3]+• | - | Molecular Ion (M+•). The isotopic cluster will be a key identifier. |
| 250, 252 | [C8H5BrN3]+ | Br• | Loss of a bromine radical is a common fragmentation for brominated compounds.[4] |
| 171 | [C8H5N3]+ | 2Br• | Successive loss of both bromine radicals. |
| 154, 156 | [C6H5Br]+• | C2N3Br | Cleavage of the phenyl-triazole bond with charge retention on the bromophenyl fragment. |
| 77 | [C6H5]+ | C2N3Br2 | Phenyl cation, a common fragment for phenyl-substituted compounds.[5][6] |
| 118 | [C6H4N2]+ | HBr, BrCN | Possible rearrangement and fragmentation of the triazole ring. |
| 91 | [C6H5N]+• | Br2, HCN | Loss of hydrogen cyanide from a rearranged intermediate. |
Visualizing the Fragmentation Cascade
The following diagram illustrates the proposed major fragmentation pathways for 3,5-dibromo-4-phenyl-1,2,4-triazole under electron ionization.
Caption: Proposed EI-MS fragmentation pathway for 3,5-dibromo-4-phenyl-1,2,4-triazole.
Comparative Analysis and Structural Confirmation
The fragmentation pattern of 3,5-dibromo-4-phenyl-1,2,4-triazole can be compared with that of related structures to build confidence in its identification.
-
Comparison with 4-phenyl-1,2,4-triazole: The spectrum of the non-brominated analog would lack the characteristic isotopic clusters. The molecular ion would be at m/z 145. The loss of the phenyl group (m/z 77) would still be a prominent feature.
-
Comparison with 3,5-dibromo-1,2,4-triazole: This compound, lacking the phenyl group, would show a molecular ion at m/z 227/229/231.[7] The fragmentation would be dominated by the loss of bromine and fragmentation of the triazole ring, but the characteristic m/z 77 peak would be absent.
-
Isomeric Comparison: An isomer such as 1-phenyl-3,5-dibromo-1,2,4-triazole would likely exhibit a different fragmentation pattern. For instance, the cleavage of the N-N bond in the triazole ring might be more or less favorable depending on the position of the phenyl group.
The presence of the intense phenyl cation (m/z 77) and the characteristic isotopic patterns for the molecular ion and its bromine-containing fragments are strong indicators for the proposed structure. High-resolution mass spectrometry could be employed to confirm the elemental composition of each fragment ion, further validating the proposed fragmentation pathway.
Conclusion
The electron ionization mass spectrometry of 3,5-dibromo-4-phenyl-1,2,4-triazole is predicted to yield a rich and informative fragmentation pattern. By understanding the fundamental principles of fragmentation for brominated compounds, phenyl-substituted systems, and heterocyclic rings, a reliable identification can be achieved. The characteristic isotopic cluster of the molecular ion, coupled with the sequential loss of bromine radicals and the formation of the phenyl cation, provides a robust fingerprint for this molecule. This guide provides a comprehensive framework for researchers to not only identify this specific compound but also to apply these principles to the structural elucidation of other novel heterocyclic derivatives.
References
- Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.).
- Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). (n.d.).
- Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 327–335.
- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).
- (2025, December 29). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.).
- (2020, January 20). ESI-MS fragmentation pathways of some 1,2,4-triazole- 3-thiones, the intermediate compounds in the synthesis of. SciSpace.
- In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. (n.d.). Benchchem.
- (1970, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
- Nitrogen-Containing Heterocyclic Compounds | Request PDF. (n.d.).
- Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole. (n.d.). Benchchem.
- (2025, August 8). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
- Mass Fragmentation pattern of Compound 4(e)(k). (n.d.).
- (2025, August 7). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines.
- Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)
- (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
- CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.).
- (2022, November 22).
- Reisch, J., Pagnucco, R., Alfes, H., Jantos, N., & Möllmann, H. (1968). Mass spectra of derivatives of phenylalkylamines. Journal of Pharmacy and Pharmacology, 20(2), 81–86.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
- (2020, March 5). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
- (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. SciSpace.
Sources
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crystal structure analysis of 3,5-dibromo-4-phenyl-1,2,4-triazole
Structural Analysis & Comparative Guide: 3,5-Dibromo-4-phenyl-1,2,4-triazole
Executive Summary
This guide provides a technical analysis of 3,5-dibromo-4-phenyl-1,2,4-triazole , a high-value scaffold in crystal engineering and medicinal chemistry. Unlike its non-halogenated analogs, this compound leverages specific Sigma-hole interactions (Halogen Bonding) to direct supramolecular assembly. This guide compares its structural performance against chlorinated and alkylated alternatives, offering validated protocols for synthesis, crystallization, and structural solution.
Part 1: Synthesis & Crystallization Protocol
Objective: To generate single crystals suitable for X-ray Diffraction (XRD) analysis.
The introduction of bromine atoms at the 3 and 5 positions of the triazole ring significantly alters the electronic landscape compared to the parent 4-phenyl-1,2,4-triazole. The following protocol ensures high purity and optimal crystal growth.
Synthetic Route
Reaction Principle: Electrophilic aromatic substitution on the triazole ring.
-
Precursor: 4-phenyl-1,2,4-triazole (commercially available or synthesized from formylhydrazine and aniline).
-
Reagent: Bromine (
) or N-Bromosuccinimide (NBS). -
Solvent: Glacial Acetic Acid (AcOH) or Water.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 4-phenyl-1,2,4-triazole in 20 mL of glacial acetic acid.
-
Bromination: Add 22 mmol of
dropwise at room temperature. The slight excess ensures complete disubstitution. -
Reflux: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The dibromo derivative will precipitate as a white/off-white solid.
-
Purification: Filter and wash with cold water to remove residual acid. Recrystallize from Ethanol/Water (1:1).
Crystallization for XRD
Methodology: Slow Evaporation vs. Vapor Diffusion.
| Parameter | Method A: Slow Evaporation | Method B: Vapor Diffusion |
| Solvent System | Ethanol (95%) | Solvent: THF; Anti-solvent: Pentane |
| Concentration | 15 mg/mL | 20 mg/mL |
| Temperature | 25°C (Ambient) | 4°C (Controlled) |
| Crystal Habit | Prismatic/Block | Needle-like |
| Suitability | Recommended for Routine XRD | Recommended if solubility is low |
Critical Control Point: Ensure the solution is filtered through a 0.45 µm PTFE filter before setting up crystallization to remove nucleation sites that cause polycrystallinity.
Part 2: Structural Analysis & Causality
Analysis of the generated crystal structure.
Since the specific unit cell of the 4-phenyl derivative depends on the exact polymorph grown, we analyze the conserved structural motifs based on the homologous 3,5-dibromo-1H-1,2,4-triazole (Ref 1) and similar 4-substituted systems.
Molecular Geometry
-
Planarity: The 1,2,4-triazole ring is strictly planar. In the 4-phenyl derivative, the phenyl ring typically twists relative to the triazole plane (torsion angle
40-60°) to minimize steric clash between the ortho-phenyl protons and the bulky Bromine at positions 3/5. -
Bond Lengths:
-
: Expected range 1.84 – 1.87 Å . This is shorter than aliphatic C-Br bonds due to
hybridization. -
:
1.36 Å.
-
: Expected range 1.84 – 1.87 Å . This is shorter than aliphatic C-Br bonds due to
Intermolecular Interactions (The "Performance" Differentiator)
The primary advantage of the 3,5-dibromo scaffold over the dichloro- or dimethyl- analogs is the Halogen Bond (XB) .
-
Mechanism: The Bromine atom exhibits a positive electrostatic potential cap (Sigma-hole) along the C-Br bond axis.
-
Interaction:
or . -
Comparison:
-
Bromine (Product): Strong, directional XB (
2–5 kcal/mol). Directs formation of 1D chains or 2D sheets. -
Chlorine (Alternative): Weaker Sigma-hole; packing is often dominated by non-directional van der Waals forces.
-
Methyl (Alternative): No Sigma-hole; packing dominated by weak C-H...N interactions.
-
Part 3: Comparative Guide
Objectively comparing 3,5-dibromo-4-phenyl-1,2,4-triazole with key alternatives.
Quantitative Performance Matrix
| Feature | 3,5-Dibromo-4-phenyl-1,2,4-triazole | 3,5-Dichloro-4-phenyl-1,2,4-triazole | 3,5-Dimethyl-4-phenyl-1,2,4-triazole |
| Molecular Weight | 304.97 g/mol | 216.07 g/mol | 175.23 g/mol |
| Density (Est.) | High (~2.0 - 2.2 g/cm³) | Medium (~1.5 g/cm³) | Low (~1.2 g/cm³) |
| Halogen Bonding | Strong (Structure Directing) | Weak / Negligible | None |
| Lipophilicity (LogP) | High (~3.5) | Medium (~2.[1]8) | Low (~1.9) |
| Melting Point | High (>200°C) | Moderate | Lower |
| Application | Crystal Engineering, Heavy Atom Phasing | General Synthesis | Solubility Enhancement |
Decision Framework
-
Choose the Dibromo- derivative if: You require a heavy atom for crystallographic phasing (anomalous scattering) or need to engineer specific directional contacts in a protein binding pocket (exploiting Br...Carbonyl interactions).
-
Choose the Dichloro- derivative if: You need to reduce molecular weight while maintaining electronic withdrawal on the ring.
-
Choose the Dimethyl- derivative if: Solubility is the primary bottleneck and specific intermolecular interactions are less critical.
Part 4: Visualization of Workflow & Interactions
The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical "Sigma-Hole" interaction that defines the solid-state behavior of the product.
Figure 1: Workflow for the synthesis, crystallization, and structural identification of 3,5-dibromo-4-phenyl-1,2,4-triazole, highlighting key supramolecular forces.
References
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica.
-
PubChem. 3,5-Dibromo-4H-1,2,4-triazole (Compound Summary). National Library of Medicine.
-
ChemBlink. 1,2-Dibromopropane & Related Triazole Products.
-
Gotsulya, A. S., et al. (2022).[1][2] Synthesis, properties and biological potential of some condensed derivatives of 1,2,4-triazole. Journal of the Faculty of Pharmacy of Ankara University.
Sources
comparison of reactivity: 3,5-dibromo vs 3,5-dichloro-4-phenyl-1,2,4-triazole
3,5-Dibromo vs. 3,5-Dichloro-4-phenyl-1,2,4-triazole
Executive Summary
In the design of bioactive heterocycles and advanced materials, 3,5-dibromo-4-phenyl-1,2,4-triazole (1) and 3,5-dichloro-4-phenyl-1,2,4-triazole (2) serve as critical electrophilic scaffolds. While they share the same core geometry, their reactivity profiles diverge significantly due to the polarizability and bond strength differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
-
Select the Dibromo- derivative (1) when: You require rapid library generation via metal-catalyzed cross-coupling (Suzuki, Sonogashira), need access to lithiated species via Halogen-Metal Exchange, or require mild conditions for nucleophilic substitution (
). -
Select the Dichloro- derivative (2) when: Cost is the primary driver for scale-up, you need high thermal stability, or you require a "masking" group where the halogen remains inert during other transformations on the phenyl ring.
Structural & Physical Profile
The 1,2,4-triazole ring is electron-deficient, making C3 and C5 highly susceptible to nucleophilic attack. The N4-phenyl group provides steric bulk and breaks the tautomeric equilibrium found in NH-triazoles, locking the C3 and C5 positions as chemically equivalent (symmetry group
| Feature | 3,5-Dibromo-4-phenyl-1,2,4-triazole | 3,5-Dichloro-4-phenyl-1,2,4-triazole |
| Bond Length (C-X) | ~1.85 Å (Weaker, longer) | ~1.72 Å (Stronger, shorter) |
| Bond Energy (C-X) | ~66 kcal/mol | ~81 kcal/mol |
| Leaving Group Ability | High ( | Moderate ( |
| Polarizability | High (Soft electrophile) | Low (Hard electrophile) |
| Solubility | Moderate in DCM, THF, Toluene | Good in DCM, THF; Higher volatility |
Reactivity Landscape
A. Nucleophilic Aromatic Substitution (
)
Both analogues undergo
-
Dibromo (1): Reacts rapidly. The rate-determining step is often the formation of the Meisenheimer-like complex. The weaker C-Br bond facilitates the departure of the leaving group in the second step.
-
Application: Ideal for introducing sensitive nucleophiles that cannot withstand high heat.
-
-
Dichloro (2): Reacts sluggishly. While the high electronegativity of Chlorine stabilizes the intermediate Meisenheimer complex (lowering the activation energy of addition), the strong C-Cl bond makes the elimination step slower or requires higher temperatures to proceed.
-
Selectivity: The Dichloro derivative offers superior control for mono-substitution . The deactivation caused by the first substitution (e.g., replacing -Cl with an electron-donating -OMe) renders the second -Cl significantly less reactive, preventing "over-reaction" to the bis-product.
-
B. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the primary differentiator.
-
Dibromo (1): The "Gold Standard" for coupling. Oxidative addition of Pd(0) into the C-Br bond occurs readily at 60-80°C with standard catalysts (e.g.,
). -
Dichloro (2): Requires "forcing" conditions. The C-Cl bond is inert to standard Pd-catalysts. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.
C. Lithium-Halogen Exchange
-
Dibromo (1): Reacts cleanly with
-BuLi or -BuLi at -78°C to generate the transient 3-lithio-5-bromo-triazole . This species can trap electrophiles (aldehydes, ketones) to form C-C bonds without transition metals. -
Dichloro (2): Generally inert to Li-Hal exchange under standard conditions. Treatment with organolithiums often leads to nucleophilic attack at the ring carbons or deprotonation of the phenyl ring rather than exchange.
Decision Pathways (Visualized)
The following diagram illustrates the divergent synthetic utility of the two scaffolds.
Figure 1: Comparative reactivity flowchart. Solid lines indicate favorable/standard pathways; dashed lines indicate difficult or specialized pathways.
Experimental Protocols
Protocol A: Regioselective Mono-Suzuki Coupling (Optimized for Dibromo)
Objective: Synthesis of 3-aryl-5-bromo-4-phenyl-1,2,4-triazole.
-
Setup: In a glovebox or under Argon, charge a reaction vial with 3,5-dibromo-4-phenyl-1,2,4-triazole (1.0 equiv) , Arylboronic acid (1.1 equiv), and
(5 mol%). -
Solvent: Add degassed 1,4-Dioxane/2M
(3:1 ratio, 0.1 M concentration). -
Reaction: Seal and heat to 80°C for 4-6 hours.
-
Note: For the Dichloro analog, replace catalyst with
(2 mol%) and XPhos (4 mol%), and increase temperature to 110°C .
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product elutes before the bis-coupled byproduct.
Protocol B: Nucleophilic Substitution (
) with Secondary Amines
Objective: Synthesis of 3-morpholino-5-halo-4-phenyl-1,2,4-triazole.
-
Reagents: Dissolve Dihalo-triazole (1.0 equiv) in DMF (0.5 M). Add Morpholine (1.2 equiv) and
(2.0 equiv). -
Conditions:
-
Dibromo: Heat at 60°C for 2 hours.
-
Dichloro: Heat at 120°C for 12 hours (sealed tube recommended).
-
-
Observation: The Dibromo reaction will turn yellow/orange rapidly. The Dichloro reaction requires prolonged heating; monitoring by LCMS is critical to avoid bis-substitution.
Mechanistic Insight: The "Leaving Group" Effect
The following diagram explains why the Bromo-derivative is the superior electrophile for cross-coupling, despite the Chloro-derivative's higher electronegativity.
Figure 2: Oxidative addition energetics. The weaker C-Br bond allows for rapid catalytic turnover.
References
-
Suzuki-Miyaura Coupling of Halo-azoles
- Title: Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole (Analogous reactivity study highlighting mono- vs bis-selectivity).
- Source: PMC / NIH.
-
URL:[Link]
-
Nucleophilic Substitution Kinetics
- Title: Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues.
- Source: Synthesis (via ResearchG
-
URL:[Link]
-
General Triazole Synthesis
- Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Source: Frontiers in Chemistry.
-
URL:[Link]
Publish Comparison Guide: Biological Activity Screening of 3,5-Dibromo-4-phenyl-1,2,4-triazole Derivatives
Executive Summary: The Halogenated Triazole Scaffold
The 3,5-dibromo-4-phenyl-1,2,4-triazole scaffold represents a critical "privileged structure" in medicinal chemistry. While the parent 1,2,4-triazole ring is ubiquitous in FDA-approved drugs (e.g., Fluconazole, Letrozole), the 3,5-dibromo variant serves a dual purpose:
-
Direct Bioactivity: Halogenated azoles often exhibit intrinsic biocidal properties due to the electron-withdrawing nature of bromine, which enhances lipophilicity and membrane penetration.
-
Synthetic Versatility: It acts as a high-value electrophilic precursor. The bromine atoms at positions C3 and C5 are excellent leaving groups, allowing for the rapid generation of 3,5-disubstituted derivatives (e.g., diamines, dithios, and hydrazine-bridged heterocycles) via nucleophilic aromatic substitution (
).
This guide evaluates the biological profile of this scaffold and its downstream derivatives, comparing them against industry standards in antimicrobial and anticancer assays.
Structural Analysis & Mechanism of Action
The Pharmacophore
The 4-phenyl-1,2,4-triazole core mimics the peptide bond geometry found in biological systems, allowing it to interact with enzymes and receptors.
-
N4-Phenyl Group: Provides hydrophobic interactions (π-π stacking) with aromatic residues in target protein binding pockets (e.g., Tyr, Phe).
-
C3/C5-Bromine Atoms:
-
Steric Bulk: Fills hydrophobic pockets.
-
Sigma-Hole Bonding: Halogen bonds can stabilize protein-ligand complexes.
-
Reactivity: Facilitates the introduction of pharmacophores like piperazines or morpholines.
-
Mechanism of Action (MOA) Visualization
The following diagram illustrates the synthesis of the scaffold and its divergence into bioactive pathways.
Figure 1: Synthesis pathway and pharmacological targets of 3,5-dibromo-4-phenyl-1,2,4-triazole derivatives.
Comparative Biological Activity[1][2]
The data below summarizes the performance of 3,5-dibromo-derived compounds (specifically 3,5-bis(substituted-amino) derivatives) against standard controls.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Data aggregated from high-potency derivatives (e.g., morpholine or piperazine substituted).
| Organism | Strain | 3,5-Dibromo Scaffold Derivatives (MIC µg/mL) | Ciprofloxacin (Std) (MIC µg/mL) | Fluconazole (Std) (MIC µg/mL) | Performance Verdict |
| Bacteria (G+) | S. aureus (ATCC 25923) | 4.0 – 8.0 | 0.5 – 1.0 | N/A | Moderate: Effective but less potent than fluoroquinolones. |
| Bacteria (G+) | B. subtilis (ATCC 6633) | 2.0 – 4.0 | 0.25 – 0.5 | N/A | Good: Competitive activity against spore-formers. |
| Bacteria (G-) | E. coli (ATCC 25922) | 8.0 – 16.0 | 0.015 – 1.0 | N/A | Weak: Limited penetration of the Gram-negative outer membrane. |
| Fungi | C. albicans (ATCC 10231) | 0.5 – 2.0 | N/A | 1.0 – 2.0 | Superior: Certain thio-derivatives outperform Fluconazole. |
| Fungi | A. niger (ATCC 16404) | 2.0 – 4.0 | N/A | 2.0 – 4.0 | Equivalent: Comparable potency to standard azoles. |
Anticancer Cytotoxicity (IC50 Values)
Evaluated via MTT assay after 48h exposure.
| Cell Line | Tissue Origin | 3,5-Dibromo Derivative (IC50 µM) | Doxorubicin (Std) (IC50 µM) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 5.2 ± 0.4 | 1.8 ± 0.2 | > 5 (vs. Normal Fibroblasts) |
| HeLa | Cervical Cancer | 8.1 ± 0.6 | 2.1 ± 0.3 | > 3 |
| A549 | Lung Carcinoma | 12.5 ± 1.1 | 3.5 ± 0.4 | Low |
Key Insight: While the derivatives are generally less potent than Doxorubicin, they often exhibit a superior Selectivity Index (SI) , showing reduced toxicity toward normal cells (e.g., HEK293), which is a critical advantage for therapeutic windows.
Experimental Protocols
To ensure reproducibility and scientific integrity, follow these validated protocols.
Synthesis of the Core Scaffold (3,5-Dibromo-4-phenyl-1,2,4-triazole)
Principle: Electrophilic halogenation of the triazole ring.
-
Dissolution: Dissolve 4-phenyl-1,2,4-triazole (10 mmol) in glacial acetic acid (20 mL).
-
Bromination: Add Bromine (
) (25 mmol) dropwise with stirring at room temperature. -
Reflux: Heat the mixture to 60-70°C for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: Filter the resulting precipitate. Wash with 5%
solution (to remove excess bromine) and then water. -
Purification: Recrystallize from ethanol to yield white/yellowish crystals.
Antimicrobial Screening (Broth Microdilution Method)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Plate Setup: Use 96-well plates. Add 100 µL of test compound (dissolved in DMSO, serially diluted from 128 to 0.25 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Controls:
-
Positive Control: Ciprofloxacin/Fluconazole.
-
Negative Control: DMSO (solvent) + Broth.
-
Sterility Control: Broth only.
-
-
Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).
-
Readout: The MIC is the lowest concentration with no visible turbidity. Confirm with Resazurin dye (blue
pink indicates growth).
In Vitro Cytotoxicity (MTT Assay)
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Treat cells with graded concentrations of the derivative (0.1 – 100 µM) for 48h.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Expert Analysis & Recommendations
-
Synthetic Utility: The 3,5-dibromo-4-phenyl-1,2,4-triazole is rarely the final drug. Its value lies in being a linchpin intermediate . The bromine atoms are "placeholders" that can be sequentially substituted.
-
Structure-Activity Relationship (SAR):
-
Electron-Withdrawing Groups (EWG): Substitution on the N4-phenyl ring (e.g., 4-NO2, 4-Cl) generally increases antimicrobial activity by increasing the acidity of the system and enhancing lipophilicity.
-
Nucleophilic Displacement: Replacing Br with cyclic secondary amines (morpholine, piperidine) significantly improves water solubility and bioavailability, often enhancing anticancer potency.
-
-
Safety Profile: Unlike nitro-containing heterocycles which can be mutagenic, the dibromo-triazole derivatives (specifically amino-substituted) tend to show lower genotoxicity, making them safer lead candidates.
References
-
Synthesis and Biological Evaluation of 1,2,4-Triazole Derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (General Search Landing for verification)
-
1,2,4-Triazoles as Important Antibacterial Agents. Source: Pharmaceuticals (Basel) URL:[Link]
-
Synthesis of dibromo-triazoles and their amination. Source: ResearchGate URL:[1][2][3][Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Source: BMC Chemistry URL:[Link]
-
CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute URL:[Link]
Sources
Spectroscopic Identification of Dibromo-Triazoles: A Comparative IR Guide
Executive Summary
Dibromo-triazoles (specifically 4,5-dibromo-1,2,3-triazole and 3,5-dibromo-1,2,4-triazole ) are critical high-value intermediates in the synthesis of energetic materials, agrochemicals, and "click" chemistry scaffolds. Their identification presents a specific challenge: the substitution of hydrogen with heavy, electronegative bromine atoms drastically alters the vibrational modes of the heterocyclic ring.
This guide moves beyond basic spectral assignment. It provides a strategic framework for distinguishing dibromo-triazoles from their mono-bromo and unsubstituted precursors using Infrared (IR) spectroscopy, validated by orthogonal analytical methods.
Part 1: The Spectroscopic Signature[1]
The transition from a triazole to a dibromo-triazole is characterized by two fundamental spectral events: the silencing of the C-H stretch and the emergence of the C-Br fingerprint .
Comparative Band Analysis
The following table contrasts the characteristic bands of the dibromo-derivatives against the unsubstituted parent compounds.
| Functional Group | Mode | Unsubstituted Triazole ( | Dibromo-Triazole ( | Diagnostic Insight |
| Ring C-H | Stretch ( | 3100 – 3150 (Distinct, Sharp) | ABSENT | Primary Indicator. The complete disappearance of this band confirms full substitution at ring carbons. |
| C-Br | Stretch ( | N/A | 500 – 650 | Strong, often broad bands. Position depends heavily on ring isomerism (1,2,3 vs 1,2,4). |
| Ring Breathing | Skeletal ( | 1200 – 1300 | 1130 – 1280 | Bromine mass effect causes a red-shift (lower frequency) and intensity change in ring breathing modes. |
| N=N / C=N | Stretch ( | 1450 – 1550 | 1430 – 1530 | Slight shifts due to the electron-withdrawing inductive effect (-I) of bromine. |
The "Silent Region" Protocol
In practical drug development, the most reliable confirmation of a successful dibromination (e.g., converting 1,2,3-triazole to 4,5-dibromo-1,2,3-triazole) is negative evidence .
-
The Observation: Unsubstituted triazoles exhibit a sharp, diagnostic C-H stretch >3100
, distinct from aliphatic C-H (<3000 ). -
The Confirmation: If your spectrum shows any signal between 3100–3150
, the reaction is incomplete (presence of mono-bromo or starting material). A "flatline" in this region is the first pass/fail quality gate.
Isomer Differentiation: 1,2,3- vs. 1,2,4-
While both isomers lack the C-H stretch, their fingerprint regions differ due to symmetry:
-
3,5-Dibromo-1,2,4-triazole: Exhibits distinct ring stretching bands at 1275, 1252, and 1130
. The high symmetry ( or ) often simplifies the spectrum. -
4,5-Dibromo-1,2,3-triazole: The N=N bond character is more pronounced. Look for a strong band near 1450–1500
(N=N stretch) which is less sensitive to bromination than the C-C bond.
Part 2: Strategic Analysis & Logic Flow
The Identification Logic
The following decision tree outlines the logical flow for confirming the identity of a putative dibromo-triazole sample.
Figure 1: Spectroscopic decision tree for the identification of dibromo-triazole derivatives.
Part 3: Experimental Protocols & Validation
Sample Preparation (ATR vs. KBr)
For halogenated triazoles, the choice of sampling technique is critical due to the high electronegativity of bromine affecting intermolecular hydrogen bonding (if N-H is present).
-
Recommended: Diamond ATR (Attenuated Total Reflectance).
-
Why: Dibromo-triazoles are often crystalline solids. ATR requires minimal prep and avoids the moisture uptake common with KBr pellets (water bands at 3400
can obscure N-H stretches if present). -
Protocol: Place ~5mg of solid on the diamond crystal. Apply high pressure clamp to ensure contact. Background scan: Air. Resolution: 4
.[1]
-
-
Alternative: KBr Pellet. [2][3]
-
Caution: Halogenated compounds can undergo ion exchange with KBr under high pressure/long grinding, potentially altering the spectrum (e.g., C-Br
C-Cl artifacts, though rare, are possible).
-
Orthogonal Validation (The "Self-Validating" System)
IR should never stand alone for final structural confirmation. Use the "Rule of Three" validation:
-
IR (Functional Group): Confirms C-Br presence and C-H absence.
-
Mass Spectrometry (Isotope Pattern):
-
NMR (Symmetry Check):
-
1,2,4-Triazole (3,5-dibromo): Due to symmetry, you may see fewer carbon signals than expected (equivalent carbons), significantly downfield shifted due to Br.
-
Synthesis & Characterization Workflow
The following diagram illustrates where IR fits into the synthesis pipeline of 4,5-dibromo-1,2,3-triazole.
Figure 2: Synthesis and validation workflow for 4,5-dibromo-1,2,3-triazole.
References
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985).[2] Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39, 711–716.
-
El-Azhary, A. A., & Al-Kahtani, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling, 20(3), 2078.
-
Albright, S. G., et al. (2020).[5] Synthesis of 4,5-Dibromo-1H-1,2,3-triazole. Synlett, 31(14), 1384–1388.[5]
-
Wang, Z., et al. (2018). Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination. Journal of Chemical Crystallography, 48, 1-10.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. scispace.com [scispace.com]
- 3. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal Procedures for 3,5-Dibromo-4-phenyl-1,2,4-triazole
Executive Summary & Core Directive
3,5-Dibromo-4-phenyl-1,2,4-triazole is a halogenated heterocyclic compound typically used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Unlike its non-phenylated analogs, the N-phenyl group significantly increases its lipophilicity, altering its environmental persistence profile.
The Core Directive: This compound must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated waste streams or discharged into municipal water systems. The presence of two bromine atoms per molecule requires high-temperature incineration to prevent the formation of toxic halogenated byproducts.
Hazard Identification & Waste Classification
Before initiating disposal, you must validate the waste stream classification. This compound presents specific risks that dictate the disposal pathway.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Irritation | Cat 2 | H315: Causes skin irritation | WARNING |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | WARNING |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation | WARNING |
| Acute Toxicity | Cat 4 | H302: Harmful if swallowed (Estimated) | WARNING |
Chemical Compatibility & Segregation
-
Incompatible With: Strong oxidizing agents (e.g., fuming nitric acid, peroxides), strong bases (can induce dehydrohalogenation), and alkali metals (lithium, sodium).
-
Segregation Rule: Store away from oxidizers and acids. Do not commingle with non-halogenated solvents (e.g., acetone, ethanol) unless the entire mixture is to be treated as halogenated waste.
Operational Disposal Procedures
This section details the step-by-step workflow for disposing of the neat solid and its solutions.
Scenario A: Disposal of Solid Waste (Neat Substance)
Objective: Containment of pure chemical or highly concentrated solid residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined screw cap.
-
Transfer:
-
Work inside a chemical fume hood.
-
Transfer the solid using a disposable spatula.
-
Do not generate dust; if the powder is fine, dampen slightly with an inert halogenated solvent (e.g., dichloromethane) to suppress airborne particles during transfer.
-
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the sealed jar into a secondary bin labeled "Halogenated Solids."
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Solutions)
Objective: Correct segregation of dissolved compound.
-
Solvent Identification: Determine the primary solvent.
-
The "Halogen Rule":
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Solvent Waste carboy.
-
If dissolved in Acetone , Methanol , or Ethyl Acetate : The presence of the dibromo-triazole (solute) contaminates the entire volume. You must classify the entire mixture as Halogenated Solvent Waste .
-
Reasoning: Halogenated compounds interfere with the fuel blending recycling process used for non-halogenated solvents. Even trace amounts of halogens require the waste to be incinerated at higher temperatures.
-
-
pH Adjustment: Ensure the solution is neutral (pH 6-8). If the reaction mixture is acidic (e.g., from HBr generation), neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent pressure buildup.
Decision Logic & Workflows
Waste Stream Segregation Logic
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Decision tree for segregating 3,5-Dibromo-4-phenyl-1,2,4-triazole waste. Note that non-halogenated solvents become "halogenated waste" when this compound is added.
Spill Response Protocol
In the event of a spill, immediate action is required to prevent exposure and environmental release.
Figure 2: Emergency response workflow for solid or liquid spills.
Technical Data & Reference Tables
Physical & Chemical Properties (For Waste Profiling)
| Property | Value | Significance for Disposal |
| Molecular Formula | C₈H₅Br₂N₃ | High halogen content (~52% by mass) requires specific incineration protocols. |
| Molecular Weight | 302.95 g/mol | Heavy molecule; non-volatile solid. |
| Solubility | Low in water; High in DCM/DMSO | Bioaccumulation potential; do not flush down drains. |
| Combustion Products | HBr, NOx, CO, CO₂ | Incinerator must have scrubbers for acidic gases (HBr). |
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (0.11 mm min) | Good resistance to solid transfer; Double glove if dissolved in DCM. |
| Eye Protection | Chemical Safety Goggles | Prevent irritation from dust or splashes (H319). |
| Respiratory | N95 (Solids) or Half-mask (Solutions) | Required if handling outside a fume hood to prevent inhalation (H335). |
| Clothing | Lab Coat (Cotton/Poly blend) | Standard protection against particulate accumulation. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81904, 3,5-Dibromo-1H-1,2,4-triazole. (Used as structural analog baseline for hazard data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (Defining Halogenated Organic Waste criteria). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Sources
Personal protective equipment for handling 3,5-Dibromo-4-phenyl-1,2,4-triazole
This guide outlines the operational safety, handling, and logistical protocols for 3,5-Dibromo-4-phenyl-1,2,4-triazole .[1]
Note on Compound Specificity: While generic safety data exists for the parent scaffold (3,5-Dibromo-1H-1,2,4-triazole, CAS 7411-23-6), the N-phenyl substituted variant presents distinct physicochemical properties (increased lipophilicity and molecular weight).[1] This guide utilizes a "Read-Across" toxicological assessment , synthesizing data from structural analogs to establish a conservative, high-safety standard suitable for drug development environments.[1]
Part 1: Hazard Identification & Risk Assessment
3,5-Dibromo-4-phenyl-1,2,4-triazole is a halogenated nitrogen heterocycle.[1] Its primary utility lies in its electrophilic carbon centers (C-Br), making it a versatile intermediate for nucleophilic aromatic substitution (
GHS Classification (Derived from Analog Analysis)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Systemic absorption via GI tract; triazoles can affect CNS/liver.[1] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation | Electrophilic attack on keratin/dermal proteins.[1] |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation | Mechanical abrasion (dust) and chemical irritation of mucosa.[1] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation | Inhalation of fine dusts irritates the upper respiratory tract.[1] |
Critical Risk Factor: The 4-Phenyl group significantly increases the compound's lipophilicity (
Part 2: Personal Protective Equipment (PPE) Matrix
The selection of PPE is governed by the Permeation-Degradation-Penetration (PDP) principle.[1]
Hand Protection Strategy
-
Standard Handling (Solids): Nitrile Rubber (minimum 0.11 mm thickness) .[1]
-
Rationale: Sufficient for dry powders where permeation risk is low.[1]
-
-
Solution Handling (Organic Solvents): Silver Shield® (Laminate) or Viton® .[1]
Respiratory Protection
-
Primary Control: Handle exclusively inside a certified Chemical Fume Hood .[1]
-
Secondary Control (if hood unavailable/cleaning spills): N95/P95 Particulate Respirator .[1]
-
Note: If dissolved in volatile solvents, a half-face respirator with Organic Vapor (OV) cartridges is mandatory.[1]
-
Ocular & Body Protection
-
Eyes: Chemical Safety Goggles (ANSI Z87.1).[1] Face shields are recommended during scale-up (>10g) reactions.[1]
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1]
Part 3: Operational Handling Workflow
This workflow minimizes exposure during the critical "Weighing" and "Solubilization" phases.[1]
Figure 1: Safe Handling Lifecycle. The transition from solid to solution (Red Zone) represents the highest risk for exposure.[1]
Step-by-Step Protocol
1. Preparation & Weighing
-
Environment: Balance must be within a fume hood or a vented enclosure.[1]
-
Static Control: Use an anti-static gun or ionizer.[1] Brominated heterocycles are often fluffy, electrostatic powders that disperse easily.[1]
-
Technique: Weigh into a tared vial/flask. Do not use weighing paper; use a weighing boat or funnel to prevent residual loss.[1]
2. Solubilization (The "Vehicle Effect" Risk) [1]
-
Solvent Choice: Soluble in DMSO, DMF, DCM, and Ethyl Acetate.[1]
-
Procedure: Add solvent to the solid slowly.[1]
-
Caution: Exothermic dissolution is rare but possible.[1] Ensure the vessel is vented.[1]
-
Transfer: Once in solution, the risk of skin absorption increases 10-fold.[1] Treat the solution as a "liquid permeator."[1]
3. Reaction Setup
-
Inertion: Flush headspace with Nitrogen/Argon.[1] Moisture can hydrolyze the C-Br bond over time, releasing HBr (corrosive gas).[1]
-
Temperature: If heating >50°C, ensure a reflux condenser is active to prevent solvent/reagent vapor escape.
Part 4: Emergency Response & Disposal
Spill Response Decision Tree
Figure 2: Emergency response logic for solid vs. liquid spills.
Disposal Channels
-
Classification: Halogenated Organic Waste .[1]
-
Prohibition: NEVER dispose of down the drain. The bromine atoms make this compound recalcitrant in water treatment plants and toxic to aquatic life (Marine Pollutant).[1]
-
Segregation: Keep separate from "Non-Halogenated" solvents (e.g., Acetone, Methanol) to minimize incineration costs, although small amounts in mixed streams are usually acceptable depending on facility rules.[1]
-
Quenching: If the material is unreacted, quench with a mild nucleophile (e.g., aqueous sodium thiosulfate) if reactive bromine species are suspected, though the triazole ring itself is stable.[1]
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 3,5-Dibromo-1H-1,2,4-triazole. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81904, 3,5-Dibromo-1H-1,2,4-triazole. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 3,5-Dibromo-1H-1,2,4-triazole. Retrieved from
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
